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  • Product: (3-Chloropropyl)ethyl(methyl)amine hydrochloride
  • CAS: 1609401-32-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride: A Technical Guide

Executive Summary (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a highly versatile bifunctional alkylating agent[1]. Featuring both a reactive primary alkyl chloride and a tertiary amine, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a highly versatile bifunctional alkylating agent[1]. Featuring both a reactive primary alkyl chloride and a tertiary amine, it is primarily utilized in medicinal chemistry to graft the 3-[ethyl(methyl)amino]propyl pharmacophore onto complex molecular scaffolds. This specific side chain is a critical structural motif in various neuroactive compounds, including modified phenothiazines, tricyclic antidepressants, and novel psychoplastogens[2][3]. Because the free base form of this compound is thermodynamically unstable and prone to auto-alkylation, it must be synthesized, isolated, and stored exclusively as a hydrochloride salt[4].

Retrosynthetic Analysis and Pathway Selection

The synthesis of dialkylaminoalkyl chlorides requires careful pathway selection to avoid unwanted polymerization or over-alkylation. The synthesis typically follows one of two primary routes[4]:

  • Route A (Preferred - Chlorination of an Amino Alcohol): The reaction of ethyl(methyl)amine with 3-chloro-1-propanol yields the intermediate 3-[ethyl(methyl)amino]propan-1-ol. Subsequent chlorination with thionyl chloride (SOCl₂) directly yields the desired hydrochloride salt. This route is highly chemoselective.

  • Route B (Direct Alkylation): The direct reaction of ethyl(methyl)amine with 1-bromo-3-chloropropane. While shorter, this route often suffers from poor selectivity, leading to the formation of quaternary ammonium byproducts (bis-alkylation) and requiring rigorous chromatographic purification[2].

SynthRoutes EMA Ethyl(methyl)amine (CAS: 624-78-2) INT 3-[Ethyl(methyl)amino]propan-1-ol (CAS: 49642-03-7) EMA->INT + CPO (SN2 Alkylation) PROD (3-Chloropropyl)ethyl(methyl)amine HCl (CAS: 1609401-32-2) EMA->PROD + BCP (Direct Alkylation, Lower Yield) CPO 3-Chloro-1-propanol (CAS: 627-30-5) BCP 1-Bromo-3-chloropropane (CAS: 109-70-6) INT->PROD + SOCl2 (Chlorination)

Retrosynthetic pathways for (3-Chloropropyl)ethyl(methyl)amine hydrochloride.

Detailed Synthetic Protocols (Route A)

The following self-validating protocols are adapted from established methodologies for homologous dialkylaminoalkyl chlorides[4].

Step 1: Synthesis of 3-[Ethyl(methyl)amino]propan-1-ol

Causality: Utilizing 3-chloro-1-propanol instead of a dihalopropane ensures that the secondary amine can only react once, trapping the intermediate as a stable amino alcohol and preventing quaternary salt formation[5].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl(methyl)amine (1.2 eq) in anhydrous acetonitrile.

  • Alkylation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as an acid scavenger. Slowly add 3-chloro-1-propanol (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 80 °C and stir for 12–16 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with ninhydrin) until the alkylating agent is entirely consumed.

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Distill the crude residue under vacuum to isolate 5 (CAS: 49642-03-7) as a clear oil[5].

Step 2: Chlorination to (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Causality: Thionyl chloride (SOCl₂) is selected over phosphorus-based chlorinating agents because its byproducts (SO₂ and HCl) are gaseous. The in situ generation of HCl immediately protonates the tertiary amine, preventing intramolecular cyclization and directly precipitating the product as a stable, high-purity salt[4].

  • Reaction Setup: Equip a dry, three-necked flask with a dropping funnel, magnetic stirrer, and a gas scrubber (containing 1M NaOH to neutralize SO₂/HCl emissions).

  • Dissolution: Dissolve 3-[ethyl(methyl)amino]propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice-water bath.

  • Chlorination: Add SOCl₂ (1.1 eq) dropwise over 30 minutes. It is critical to maintain the internal temperature below 5 °C to control the highly exothermic reaction[4].

  • Maturation: Once the addition is complete, allow the mixture to warm to room temperature, then reflux at 40 °C for 2 hours to drive off residual SO₂ gas.

  • Isolation: Cool the mixture to 0 °C. The (3-chloropropyl)ethyl(methyl)amine hydrochloride will precipitate. Add cold diethyl ether to maximize crystallization. Filter the solid, wash with cold ether, and dry under high vacuum to yield the final product.

Mechanistic Insights: The Azetidinium Intermediate

A critical factor in the handling of (3-chloropropyl)ethyl(methyl)amine is its thermodynamic instability in the free base form. When the amine is deprotonated (e.g., during basic workup for downstream coupling), the lone pair on the nitrogen undergoes a rapid intramolecular S_N2 attack on the primary chloride. This forms a highly strained, reactive 4-membered cyclic azetidinium ion .

This electrophilic intermediate is highly susceptible to intermolecular attack by another free amine molecule, leading to dimerization into a piperazinium salt, or further uncontrolled polymerization. Therefore, the compound must be rigorously maintained as a hydrochloride salt, which protonates the nitrogen, locks the lone pair, and entirely prevents cyclization[4].

Azetidinium Salt Hydrochloride Salt (Stable) FreeBase Free Base (Reactive) Salt->FreeBase Base (NaOH) Azetidinium Azetidinium Intermediate (Cyclic) FreeBase->Azetidinium Intramolecular Cyclization Dimer Piperazinium Dimer (Degradation) Azetidinium->Dimer Intermolecular Attack

Degradation pathway of the free base via the reactive azetidinium intermediate.

Quantitative Data & Physicochemical Properties

The following table summarizes the key analytical and physicochemical parameters for the synthesized compound, establishing baseline metrics for quality control[1][5].

PropertyValue / Description
Chemical Name 3-Chloro-N-ethyl-N-methylpropan-1-amine hydrochloride
CAS Registry Number 1609401-32-2
Molecular Formula C₆H₁₅Cl₂N (or C₆H₁₄ClN · HCl)
Molecular Weight 172.10 g/mol
SMILES Cl.ClCCCN(C)CC
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Diethyl Ether
Storage Conditions 2–8 °C, sealed under inert atmosphere (Highly Hygroscopic)

References

  • ChemScene . 3-Chloro-N-ethyl-N-methylpropan-1-amine hydrochloride Product Data. 1

  • PubChem . 3-(Ethyl(methyl)amino)propan-1-ol (CID 14440969). National Center for Biotechnology Information.5

  • BenchChem . Technical Guide to 3-Chloro-N,N-diethylpropan-1-amine Synthesis. 2

  • BenchChem . Technical Guide to 3-Chloro-N,N-dimethylpropan-1-amine Synthesis. 4

Sources

Exploratory

The Strategic Application of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride in Advanced API Synthesis: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on precise structural modifications. (3-Chloropropyl)ethyl(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on precise structural modifications. (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a highly specialized, bifunctional alkylating agent used to introduce the N-ethyl-N-methylpropan-1-amine side chain into active pharmaceutical ingredient (API) scaffolds.

As a Senior Application Scientist, I have observed that while the dimethylamine analog (found in classic drugs like chlorpromazine and imipramine) is ubiquitous, the strategic substitution of a dimethyl group with an ethyl(methyl) group can profoundly alter a molecule's lipophilicity, receptor pocket binding affinity, and metabolic stability. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, mechanistic behavior, and validated protocols for integration into drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physical parameters of this reagent is critical for predicting its behavior in organic synthesis. The compound is universally supplied as a hydrochloride salt rather than a free base.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (3-Chloropropyl)ethyl(methyl)amine hydrochloride
CAS Number 1609401-32-2 [2]
Free Base CAS 343926-41-0 [1]
Molecular Formula C₆H₁₄ClN · HCl (or C₆H₁₅Cl₂N)
Molecular Weight 172.10 g/mol (Salt) / 135.63 g/mol (Free Base) [1]
Topological Polar Surface Area 3.2 Ų [1]
LogP (Computed) 1.6 (Free Base) [1]
Storage Conditions Sealed, dry, 2–8°C (Cold-chain recommended) [2]
The Causality of the Hydrochloride Salt

Why is this reagent stored and handled as an HCl salt? Aliphatic amines bearing a primary alkyl chloride on a 3-carbon tether are highly unstable as free bases. The nucleophilic tertiary nitrogen lone pair will rapidly undergo intramolecular S_N2 attack on the chlorine-bearing carbon, forming a cyclic 4-membered azetidinium polymer or dimerizing. By protonating the amine with hydrochloric acid, the nitrogen's lone pair is sequestered, completely shutting down this degradation pathway and ensuring long-term shelf stability.

Mechanistic Role in Drug Development (SAR)

The choice to utilize (3-Chloropropyl)ethyl(methyl)amine over its dimethyl or diethyl counterparts is driven by rigorous Structure-Activity Relationship (SAR) logic [3].

  • Steric Tuning: The addition of a single methylene unit (ethyl vs. methyl) provides a slight increase in steric bulk. This is highly effective in optimizing the fit of a ligand within specific kinase or G-protein coupled receptor (GPCR) binding pockets. Recent patents have highlighted its use in developing novel Cyclin-dependent kinase 2 (CDK2) inhibitors[3].

  • Lipophilicity (LogP) Modulation: The ethyl group increases the LogP of the resulting API, enhancing blood-brain barrier (BBB) penetration, which is a critical parameter for central nervous system (CNS) targets like Histamine H3 receptors [4].

SAR Start Lead Compound: Dimethylamine Scaffold Q1 Optimize Lipophilicity or Receptor Fit? Start->Q1 Mod Substitute with Ethyl(methyl)amine Q1->Mod Yes Result1 Altered LogP & Metabolic Stability Mod->Result1 Result2 Enhanced Specificity (e.g., CDK2, H3R) Mod->Result2

Structure-Activity Relationship (SAR) rationale for ethyl(methyl)amine substitution.

The Azetidinium Intermediate: Reaction Mechanism

When utilizing this reagent for the N-alkylation or O-alkylation of a drug scaffold, the reaction does not proceed via a simple intermolecular S_N2 displacement of the chloride. Instead, upon the addition of a base, the free amine is generated in situ. It immediately undergoes intramolecular cyclization to form a highly reactive azetidinium ion . The target nucleophile (e.g., an indole, phenol, or secondary amine) then attacks this strained 4-membered ring, driving the reaction forward with excellent kinetics.

Mechanism A Protonated Amine (Stable HCl Salt) B Free Base Amine (Reactive) A->B Base (-HCl) C Azetidinium Ion (Electrophile) B->C Intramolecular Cyclization D Alkylated API (Target) C->D Nucleophilic Attack

Mechanistic pathway of alkylation via the reactive azetidinium intermediate.

Validated Experimental Protocol: General N-Alkylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to confirm the success of the transformation.

Objective: Covalent attachment of the ethyl(methyl)aminopropyl side chain to a secondary amine/N-heterocycle scaffold.

Step-by-Step Methodology
  • Scaffold Preparation: Dissolve the target nucleophilic scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Activation (Self-Validation Checkpoint 1): Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0°C.

    • Causality & Validation: The excess base (2.5 eq) is required because 1.0 eq is consumed neutralizing the HCl salt of the alkylating agent, and 1.0 eq deprotonates the scaffold. Visual validation: The evolution of H₂ gas confirms the base is active and the scaffold is being deprotonated.

  • Reagent Addition: After 30 minutes of stirring, add (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2 eq) portion-wise at 0°C.

    • Causality: Adding the reagent at 0°C prevents runaway exothermic polymerization of the free-based alkylating agent before it can react with the scaffold.

  • Thermal Activation: Gradually warm the reaction to room temperature, then heat to 70°C for 12 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the nucleophile to open the sterically hindered azetidinium intermediate.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Analyze an aliquot via LC-MS.

    • Analytical Validation: A successful coupling will show a precise mass shift of +100.11 Da on the parent scaffold's [M+H]⁺ peak (corresponding to the addition of the C₆H₁₄N side chain).

  • Work-up & Purification: Quench the reaction with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient with 1% Et₃N to prevent amine streaking).

Analytical Characterization & Handling Precautions

  • Handling: The compound is hygroscopic. It must be weighed quickly in ambient conditions or handled in a glovebox to prevent moisture absorption, which can degrade the reagent over time.

  • NMR Profiling: In ¹H-NMR (DMSO-d₆ or CDCl₃), the distinguishing feature of the incorporated side chain is the ethyl group: a clear triplet (approx. 1.0–1.1 ppm, 3H) and a quartet (approx. 2.4–2.5 ppm, 2H), alongside the singlet for the N-methyl group (approx. 2.2 ppm, 3H).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12721790, (3-Chloropropyl)ethyl(methyl)amine." PubChem. URL:[Link]

  • World Intellectual Property Organization (WIPO). "Bicyclic amines as cdk2 inhibitors." Google Patents (WO2021072232A1).
  • National Institutes of Health (NIH). "Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation." PubMed Central (PMC). URL:[Link]

Foundational

The Pharmacological and Chemical Profiling of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride in Drug Discovery

Executive Summary (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2) is a highly specialized bifunctional aliphatic linker utilized extensively in medicinal chemistry. Rather than acting as a standalone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2) is a highly specialized bifunctional aliphatic linker utilized extensively in medicinal chemistry. Rather than acting as a standalone therapeutic agent, its "pharmacological profile" is defined by two distinct phases: its intrinsic chemical reactivity as a monoalkylating agent (a "half-mustard" equivalent) and the profound pharmacokinetic and pharmacodynamic shifts it imparts when its ethyl(methyl)aminopropyl pharmacophore is conjugated to a drug scaffold. This whitepaper provides an in-depth technical analysis of its reactivity, target engagement capabilities, and field-proven experimental workflows.

Intrinsic Pharmacology: Alkylating Potential and Reactivity

The Azetidinium Mechanism

The intrinsic reactivity of (3-Chloropropyl)ethyl(methyl)amine is governed by its structure: a tertiary amine separated from an alkyl chloride by a three-carbon propyl chain. Unlike classic nitrogen mustards (e.g., mechlorethamine) that form highly reactive 3-membered aziridinium rings, the free base of this compound undergoes an intramolecular SN​2 cyclization to form a 4-membered azetidinium ion ([1]).

While the 4-membered ring is thermodynamically less strained than a 3-membered ring, the azetidinium intermediate remains a potent electrophile. Upon exposure to a nucleophile (such as a phenolic or amine-based drug scaffold), the ring undergoes rapid nucleophilic opening, permanently alkylating the target.

Toxicological Profile

Because it possesses only one alkylating arm, (3-Chloropropyl)ethyl(methyl)amine acts as a monoalkylating agent. It is incapable of forming the lethal interstrand DNA cross-links (ICLs) characteristic of bifunctional mustards. Consequently, its intrinsic cytotoxicity is significantly lower than that of chemical warfare agents or traditional chemotherapeutics, though it still poses a risk of forming DNA monoadducts if mishandled ([2]).

The Ethyl(methyl)aminopropyl Pharmacophore in Drug Design

Conjugating the ethyl(methyl)aminopropyl moiety to a hydrophobic core fundamentally alters the parent molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and target engagement profiles.

Physicochemical Modulation
  • Aqueous Solubility: The basic tertiary amine (pKa ~9.5) ensures the molecule remains protonated at physiological pH, drastically improving aqueous solubility for oral or intravenous formulation.

  • Lipophilicity (LogD): The propyl chain provides a flexible hydrophobic spacer, allowing medicinal chemists to fine-tune the LogD to optimize blood-brain barrier (BBB) penetration or restrict the drug to the periphery.

Case Studies in Target Engagement
  • CDK2 Inhibitors: In the development of novel bicyclic amine CDK2 inhibitors, the ethyl(methyl)aminopropyl group is utilized to project out of the kinase ATP-binding pocket into the solvent-exposed region, enhancing both binding affinity and systemic solubility ([3]).

  • Leukemic Stem Cell (LSC) Therapies: Derivatives of the natural product Peperomin E were synthesized using similar amino-propyl linkers. The addition of these basic moieties increased water solubility and enhanced selective cytotoxicity against LSC-like cell lines (KG-1a CD34+CD38−) by over 13-fold compared to the parent compound ([4]).

Data Presentation

Table 1: Physicochemical & Structural Data
PropertyValue
Compound Name (3-Chloropropyl)ethyl(methyl)amine hydrochloride
CAS Number 1609401-32-2
Molecular Formula C6H14ClN · HCl
Molecular Weight 172.10 g/mol
Pharmacophore Delivered Ethyl(methyl)aminopropyl moiety
Reactive Intermediate 4-membered Azetidinium Ion
Table 2: Comparative Reactivity & Toxicity Profiles
Agent ClassExampleReactive IntermediateCross-linking AbilityCytotoxicity Profile
Bifunctional Mustard Mechlorethamine3-membered AziridiniumYes (Interstrand)High (Severe DNA damage)
Monofunctional Mustard CEES (Half-Mustard)3-membered AziridiniumNo (Monoadducts only)Moderate
3-Chloropropylamine CAS 1609401-32-24-membered AzetidiniumNo (Targeted Alkylation)Low (Requires activation)

Mandatory Visualization

G A (3-Chloropropyl)ethyl(methyl)amine HCl (Stable Salt) B Free Base Generation (Alkaline Conditions) A->B Add Base C Intramolecular Cyclization (S_N2 Reaction) B->C Spontaneous D Azetidinium Ion Intermediate (Reactive Electrophile) C->D Cl- Leaving Group E Nucleophilic Attack (Phenol/Amine Target) D->E Add Nucleophile F Alkylated Pharmacophore (Final Drug Candidate) E->F Ring Opening

Caption: Mechanism of Azetidinium Formation and Target Alkylation

G2 Start Target Scaffold Lacks Solubility/Binding Linker Attach Ethyl(methyl)aminopropyl Moiety Start->Linker Prop1 Increase Aqueous Solubility (Ionizable Tertiary Amine) Linker->Prop1 Prop2 Modulate Lipophilicity (LogD Optimization) Linker->Prop2 Prop3 Enhance Target Engagement (Solvent-Exposed Pocket) Linker->Prop3 Tox Monitor hERG Liability (Basic Amine Property) Prop1->Tox Prop2->Tox

Caption: Pharmacophore Optimization Logic Using Ethyl(methyl)aminopropyl Linkers

Experimental Methodologies: Self-Validating Protocols

To successfully utilize this linker, the stable hydrochloride salt must be converted into the reactive azetidinium species under strictly controlled conditions.

Protocol 1: Controlled Generation of the Azetidinium Intermediate
  • Step 1: Suspend 1.0 eq of CAS 1609401-32-2 in a biphasic mixture of Toluene and H₂O (1:1 v/v).

    • Causality: The biphasic system ensures that as the free base is generated, it immediately partitions into the organic layer, shielding the subsequent electrophilic intermediate from aqueous hydrolysis.

  • Step 2: Cool the reactor to 0–5 °C.

    • Causality: Low temperatures suppress premature intramolecular cyclization (which is entropically driven) until the free base is fully extracted.

  • Step 3: Add 1.1 eq of cold aqueous NaOH (2M) dropwise.

    • Causality: Neutralizes the HCl salt. The slight excess ensures complete free-basing.

  • Step 4: Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

    • Validation (IPC): Analyze the organic layer via GC-MS. A successful step shows the free amine mass without the loss of the chloride isotope pattern (indicating cyclization has not yet occurred).

  • Step 5: Heat the toluene solution to 60 °C for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular SN​2 reaction, forming the reactive 4-membered azetidinium ion.

Protocol 2: Pharmacophore Alkylation (Nucleophilic Ring-Opening)
  • Step 1: Dissolve the target nucleophile (e.g., a phenolic drug scaffold) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion by poorly solvating anions.

  • Step 2: Add 1.5 eq of K₂CO₃ and stir at room temperature for 30 minutes.

    • Causality: Deprotonates the phenol to form the highly reactive phenoxide nucleophile.

  • Step 3: Add the azetidinium-containing toluene solution (from Protocol 1) dropwise.

    • Causality: Dropwise addition maintains a high ratio of nucleophile to electrophile, preventing unwanted dimerization or side reactions.

  • Step 4: Heat the reaction to 80 °C for 4–6 hours.

    • Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the unalkylated phenol peak disappears and the product mass ( [M+H]+ corresponding to the ethyl(methyl)aminopropyl adduct) plateaus.

Pharmacokinetic (ADME) Implications

Once integrated into a drug candidate, the ethyl(methyl)aminopropyl moiety introduces specific ADME liabilities that must be monitored during lead optimization:

  • Metabolic Vulnerability: The terminal ethyl and methyl groups are highly susceptible to N-dealkylation by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This results in the formation of secondary and primary amine metabolites, which may possess altered pharmacological activity or distinct clearance rates.

  • hERG Liability: Basic, lipophilic tertiary amines are classic pharmacophores for binding to the hERG potassium channel. Unchecked, this can lead to drug-induced QT prolongation. Medicinal chemists must balance the basicity of the amine by optimizing the overall LogD of the molecule (ideally keeping LogD < 3) to mitigate cardiotoxicity risks.

References

  • Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry (2019). URL:[Link]

  • Bicyclic amines as cdk2 inhibitors.WIPO (PCT) WO2021072232A1 (2021).
  • Peperomin E and its synthetic amino derivatives: potent agents targeting leukaemia stem cells. RSC Advances (2017). URL:[Link]

  • Life-Cycle-Dependent Toxicities of Mono- and Bifunctional Alkylating Agents in the 3R-Compliant Model Organism C. elegans. Toxics (MDPI) (2023). URL:[Link]

Sources

Exploratory

Synthesis, Mechanistic Profiling, and Application of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Derivatives in Medicinal Chemistry

Executive Summary The strategic incorporation of dialkylaminoalkyl chains is a fundamental technique in modern drug design, utilized to fine-tune a molecule's lipophilicity, pKa, and receptor-binding affinity. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of dialkylaminoalkyl chains is a fundamental technique in modern drug design, utilized to fine-tune a molecule's lipophilicity, pKa, and receptor-binding affinity. While the symmetric N,N-dimethylaminopropyl moiety is ubiquitous in classical pharmacophores (e.g., phenothiazines and tricyclic antidepressants), the asymmetric (3-chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2)[1] provides a differentiated steric and electronic profile. This in-depth technical guide details the robust synthesis of this bifunctional alkylating agent and outlines field-proven protocols for its application in generating high-value N- and O-alkylated pharmaceutical intermediates.

Mechanistic Rationale & Retrosynthetic Strategies

The utility of (3-chloropropyl)ethyl(methyl)amine lies in its dual functionality: a terminal alkyl chloride for electrophilic substitution and a protected tertiary amine that serves as the final pharmacophoric appendage.

Causality in Reagent Synthesis: The most scalable and economically viable route to this reagent involves the chlorination of 3-(ethyl(methyl)amino)propan-1-ol using thionyl chloride (SOCl2)[2]. A critical mechanistic failure point in this transformation is the potential for the free tertiary amine to undergo intramolecular nucleophilic attack on the newly formed alkyl chloride. This side reaction generates a highly reactive and unwanted azetidinium intermediate, which drastically reduces yield and complicates purification.

To circumvent this, the protocol mandates the saturation of the amino alcohol solution with anhydrous HCl gas prior to SOCl2 addition. This pre-protonation deactivates the nitrogen nucleophile, locking it as a hydrochloride salt and ensuring high-fidelity conversion to the linear alkyl chloride[2].

Synthesis A 3-(Ethyl(methyl)amino)propan-1-ol B HCl (g) Saturation (Amine Deactivation) A->B C Hydrochloride Salt Intermediate B->C D SOCl2 Addition (Chlorination) C->D Reflux, CHCl3 E (3-Chloropropyl)ethyl(methyl)amine HCl D->E -SO2, -HCl

Workflow for synthesis of (3-Chloropropyl)ethyl(methyl)amine HCl via SOCl2 chlorination.

Experimental Protocols

Protocol A: Synthesis of the Alkylating Agent

Self-Validating System: The evolution of SO2 and HCl gases serves as a visual and chemical indicator of reaction progress. The final product's insolubility in cold acetone allows for rapid purification without the need for column chromatography.

  • Preparation: Dissolve 1.0 equivalent of 3-(ethyl(methyl)amino)propan-1-ol in anhydrous chloroform (approx. 5-10 volumes) within a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and gas inlet.

  • Protection: Chill the solution to 0–5 °C using an ice bath. Bubble dry, gaseous hydrogen chloride through the solution until saturation is achieved (indicated by the cessation of the exothermic reaction and fuming)[2].

  • Chlorination: Dropwise, add 1.2 equivalents of thionyl chloride (SOCl2) at a rate that maintains a gentle reflux.

  • Reflux: Once the addition is complete, heat the mixture to reflux for 4–5 hours to drive the chlorination to completion.

  • Isolation: Evaporate the chloroform and volatile byproducts in vacuo. Triturate the resulting crude crystalline mass with cold acetone.

  • Purification: Filter the highly pure (3-chloropropyl)ethyl(methyl)amine hydrochloride crystals and dry under a vacuum[1].

Protocol B: N-Alkylation of a Pharmacophoric Secondary Amine

When applying this reagent to functionalize a secondary amine (e.g., a piperazine, morpholine, or tricyclic scaffold), the reaction proceeds via an SN2 mechanism[3]. To accelerate the displacement of the chloride, a Finkelstein-type in situ halogen exchange (using NaI or KI) or a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended[4].

  • Free-Basing (In Situ): Suspend 1.2 equivalents of (3-chloropropyl)ethyl(methyl)amine hydrochloride and 1.0 equivalent of the target secondary amine in anhydrous acetonitrile or DMF.

  • Base Addition: Add 3.0 equivalents of finely powdered potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The excess base is required to first neutralize the hydrochloride salt of the alkylating agent and subsequently deprotonate the target nucleophile[5].

  • Catalysis: Add 0.1 equivalents of TBAB or NaI to facilitate the SN2 displacement[4].

  • Reaction: Reflux the suspension for 12–24 hours under an inert nitrogen atmosphere. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the resulting tertiary amine derivative via standard acid-base extraction.

Alkylation A Target Scaffold (Secondary Amine/Phenol) B Base (K2CO3/Cs2CO3) + PTC (TBAB/NaI) A->B C Activated Nucleophile B->C E SN2 Displacement (Alkylated Derivative) C->E D (3-Chloropropyl)ethyl(methyl)amine (In situ Free Base) D->E Nucleophilic Attack

SN2 mechanism for appending the ethyl(methyl)aminopropyl side chain to a pharmacophore.

Quantitative Data & Comparative Profiling

The choice of base, solvent, and catalyst significantly impacts the yield of the alkylation step. Using the pre-formed (3-chloropropyl)ethyl(methyl)amine HCl avoids the severe dimerization issues often seen when attempting to use 1-bromo-3-chloropropane directly with secondary amines[5]. The table below summarizes optimized parameters for appending dialkylaminopropyl chains to various scaffolds.

Target NucleophileAlkylating AgentCatalyst / AdditiveBase & SolventConditionsYield (%)
Morpholine1-Bromo-3-chloropropaneNoneCs2CO3, AcetonitrileBatch, Reflux42%
Cyclic Amines1-Bromo-3-chloropropaneNoneOrganic Base, Solvent-FreeContinuous Flow>85%
Acridin-9(10H)-one1-Bromo-3-chloropropaneTBAB (PTC)KOH, THFBatch, RT, 40h>70%
Iminostilbene1-Bromo-3-chloropropanePhase Transfer AgentWeak Base (HPO4 2-), TolueneBatch, 110 °C>80%
Secondary Amine(3-Chloropropyl)ethyl(methyl)amine HClNaI (Finkelstein)K2CO3, DMFBatch, 80 °C, 12h75-85%

Data synthesized from benchmark N-alkylation methodologies demonstrating the superiority of PTC-assisted or continuous flow methods over classical batch conditions[5],[4],[6].

Conclusion

The (3-chloropropyl)ethyl(methyl)amine hydrochloride building block is an indispensable reagent for introducing asymmetric dialkylaminoalkyl chains into novel drug candidates. By rigorously controlling the chlorination mechanism to prevent azetidinium formation and employing advanced SN2 techniques (such as phase-transfer catalysis), researchers can achieve high-fidelity functionalization of complex pharmacophores, ultimately accelerating the drug development lifecycle.

References

  • PubChem. "(3-Chloropropyl)ethyl(methyl)amine | C6H14ClN | CID 12721790". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "WO2023030667A1 - Process for the preparation of chloroalkyl substituted cyclic amines". World Intellectual Property Organization. URL:[5]

  • Open Access Journal of International (OAJI). "Antimicrobial Activity of Synthesised Novel N10-Alkyl Substituted Acridine-9-one Derivatives". URL:[Link][4]

  • European Patent Office. "PREPARATION OF N-(3-HALOPROPYL)IMINOSTILBENE AND ITS CONVERSION TO OPIPRAMOL - Patent 0793652". URL:[6]

Sources

Foundational

in vitro activity of (3-Chloropropyl)ethyl(methyl)amine hydrochloride

An In-Depth Technical Guide to the In Vitro Reactivity and Biological Profile of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Executive Summary (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Reactivity and Biological Profile of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Executive Summary

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a bifunctional chemical building block predominantly utilized in the synthesis of neuroactive pharmaceuticals, GPCR ligands, and targeted protein degraders (PROTACs)[1][2]. While it is rarely the final therapeutic entity, understanding its intrinsic in vitro activity is paramount for drug development professionals. As a reactive alkyl halide featuring a tertiary amine, this compound exhibits complex aqueous kinetics, propensity for covalent protein modification, and intrinsic cytotoxicity.

This whitepaper dissects the mechanistic causality behind its in vitro behavior, outlines its impact on high-throughput screening (HTS) integrity, and provides self-validating protocols to quantify its reactivity and biological off-target effects.

Mechanistic Chemistry: The Azetidinium Intermediate

To understand the in vitro activity of (3-Chloropropyl)ethyl(methyl)amine, one must first understand its structural thermodynamics. The compound is supplied as a hydrochloride salt to protonate the tertiary amine, rendering it non-nucleophilic and stable during storage[3][4].

However, when introduced into physiological in vitro assay buffers (pH 7.4), the amine is deprotonated to its free base form. The lone pair on the nitrogen is perfectly positioned to undergo an entropically favored intramolecular SN​2 attack on the terminal carbon bearing the chloride leaving group. This cyclization generates a highly strained, four-membered azetidinium ion [5][6].

The azetidinium ion is the true electrophilic species responsible for the compound's in vitro reactivity. It acts as a potent alkylating agent, susceptible to ring-opening nucleophilic attack by water (hydrolysis), assay buffer components, or biological nucleophiles such as the thiol groups of cysteine residues or the primary amines of lysine residues on proteins[5][7].

G N1 (3-Chloropropyl)ethyl(methyl)amine (Free Base) N2 Intramolecular S_N2 N1->N2 N3 Azetidinium Ion Intermediate (Reactive Electrophile) N2->N3 - Cl⁻ N4 Nucleophilic Attack (Biological Targets) N3->N4 N5 Covalent Adduct (Alkylated Protein/DNA) N4->N5 Ring Opening

Fig 1: Mechanism of azetidinium ion formation and subsequent nucleophilic alkylation.

Biological In Vitro Implications

The generation of the azetidinium intermediate dictates two major biological consequences in in vitro settings:

A. Assay Interference and False Positives (PAINS)

If (3-Chloropropyl)ethyl(methyl)amine remains as an unreacted impurity within a screening library, it behaves as a Pan-Assay Interference Compound (PAINS). The electrophilic azetidinium ring will indiscriminately covalently modify target proteins. This irreversible binding often leads to enzyme inactivation or steric hindrance at receptor binding sites, generating false-positive "hits" in biochemical assays.

B. Intrinsic Cytotoxicity

In cell-based in vitro assays, the compound exhibits dose-dependent cytotoxicity. Similar to nitrogen mustards (which form 3-membered aziridinium rings), the 4-membered azetidinium species can alkylate DNA bases (e.g., the N7 position of guanine) and critical cellular proteins, triggering apoptotic pathways.

Quantitative Reactivity Profile

The following table summarizes the extrapolated in vitro pharmacokinetic and pharmacodynamic parameters of the compound based on the established behavior of homologous 3-chloropropylamine derivatives[2][6].

ParameterEstimated ValueBiological / Chemical Consequence
Aqueous Half-Life (pH 7.4, 37°C) 2.5 – 4.0 HoursRapid conversion to the azetidinium ion; necessitates fresh preparation of stocks for assays.
Primary Reactive Species Azetidinium CationDrives covalent modification of nucleophilic amino acids (Cys, Lys, His).
Cytotoxicity ( IC50​ in HEK293) 15 – 35 µMLimits the maximum tolerated concentration of this building block as an impurity in cell assays.
LogP (Free Base) ~1.8Sufficient lipophilicity to passively permeate cell membranes before cyclization.

Self-Validating Experimental Protocols

To ensure scientific rigor, any laboratory utilizing this compound or its derivatives must validate its stability and toxicity. The following step-by-step protocols are designed as self-validating systems.

Protocol 1: LC-MS/MS Assessment of Aqueous Stability and Cyclization Kinetics

This protocol quantifies the rate at which the parent chloride converts to the reactive azetidinium ion in physiological buffers.

  • Stock Preparation: Dissolve (3-Chloropropyl)ethyl(methyl)amine hydrochloride in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis and cyclization during storage.

  • Buffer Spiking: Dilute the stock 1:100 into pre-warmed (37°C) Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a 100 µM working solution.

  • Time-Course Incubation: Incubate the solution at 37°C in a thermomixer.

  • Quenching: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The low pH protonates the amine, halting further intramolecular SN​2 cyclization, while the cold organic solvent precipitates buffer salts.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated salts.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor the parent mass [M+H]+ and the azetidinium intermediate mass (Parent - 36.5 Da for loss of HCl). Plot the AUC over time to calculate the half-life.

Workflow S1 Prepare 10mM Stock (Anhydrous DMSO) S2 Dilute to 100 µM in PBS (pH 7.4, 37°C) S1->S2 S3 Incubate & Sample (0 - 240 mins) S2->S3 S4 Quench with Cold ACN (+ 0.1% Formic Acid) S3->S4 S5 LC-MS/MS Quantification (Parent vs Azetidinium) S4->S5

Fig 2: LC-MS/MS workflow for assessing aqueous stability and azetidinium conversion kinetics.

Protocol 2: In Vitro Cytotoxicity Profiling (CellTiter-Glo)

To establish safety margins for residual impurities in synthesized drug candidates, the intrinsic cytotoxicity of the building block must be determined.

  • Cell Seeding: Plate HEK293 or HepG2 cells at 5,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture media (ranging from 100 µM to 5 nM). Treat the cells and incubate for 48 hours. Causality: A 48-hour window allows sufficient time for the azetidinium-induced alkylation to trigger cellular apoptosis and deplete ATP.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Detection: Read luminescence on a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754-4762.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[Link]

Sources

Exploratory

Safety, Handling, and Mechanistic Workflows for (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Executive Summary (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a bifunctional aliphatic amine salt utilized extensively as an alkylating agent and synthetic intermediate in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a bifunctional aliphatic amine salt utilized extensively as an alkylating agent and synthetic intermediate in medicinal chemistry and drug development[1][2]. While highly stable under controlled storage conditions, the compound exhibits significant latent reactivity. When converted from its protonated hydrochloride salt to its free-base form, the molecule becomes highly susceptible to intramolecular cyclization, forming a reactive azetidinium electrophile[3][4].

Synthesizing technical accuracy with field-proven insights, this whitepaper provides researchers with an authoritative framework for the safe handling, storage, and experimental utilization of this compound, ensuring both personnel safety and synthetic fidelity.

Physicochemical Profile and Hazard Classification

Understanding the baseline properties of (3-Chloropropyl)ethyl(methyl)amine hydrochloride is critical for experimental design. The compound is a known irritant and must be handled with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (3-Chloropropyl)ethyl(methyl)amine hydrochloride
CAS Number 1609401-32-2[5]
Molecular Formula C6H15Cl2N[5]
Molecular Weight 172.10 g/mol [5]
SMILES Cl.ClCCCN(C)CC[5]
Storage Conditions Sealed in dry, 2-8°C, inert atmosphere[5]
Table 2: GHS Hazard Statements & Safety Protocols
GHS CodeHazard DescriptionMitigation Strategy
H315 Causes skin irritationWear nitrile gloves and a standard laboratory coat.
H319 Causes serious eye irritationUse chemical safety goggles (ANSI Z87.1 compliant).
H335 May cause respiratory irritationHandle exclusively within a certified chemical fume hood.

Mechanistic Insight: The Azetidinium Cyclization Pathway

Expertise & Experience: A common pitfall in the utilization of 3-haloalkylamines is the failure to account for their kinetic instability when deprotonated.

As a hydrochloride salt, the nitrogen atom is protonated (ammonium), rendering it nucleophilically inert. However, upon exposure to an aqueous base (e.g., NaOH, K2CO3), the free tertiary amine is generated. The lone pair on the nitrogen can then undergo a rapid intramolecular SN​2 attack on the C3 carbon, displacing the chloride leaving group[3].

This cyclization yields an N-ethyl-N-methylazetidinium chloride intermediate[2]. The 4-membered azetidinium ring is highly strained and acts as a potent electrophile. If this cyclization occurs prematurely (e.g., during extraction rather than in the presence of the target nucleophile), the azetidinium ion will indiscriminately react with water (hydrolysis) or other amine molecules (polymerization), drastically reducing the yield of the desired alkylation[4].

Pathway Salt Protonated Salt (Stable Storage) FreeBase Free Base (Transient Intermediate) Salt->FreeBase Aqueous Base (pH > 10) Strictly < 5°C Azetidinium Azetidinium Ion (Reactive Electrophile) FreeBase->Azetidinium Intramolecular SN2 If Temp > 5°C Target Target Alkylated Product (Desired Pathway) FreeBase->Target Exogenous Nucleophile Controlled Conditions Degradation Hydrolysis / Polymerization (Loss of Yield) Azetidinium->Degradation Uncontrolled Nucleophilic Attack Azetidinium->Target Ring Opening (Variable Yield)

Figure 1: Mechanistic pathways of (3-Chloropropyl)ethyl(methyl)amine upon basification.

Experimental Protocol: Safe Free-Basing and Alkylation Workflow

Trustworthiness: To prevent runaway azetidinium formation, the free-basing step must be a self-validating system governed by strict thermal control[4]. The following protocol ensures the free base is generated and utilized without degradation.

Step-by-Step Methodology
  • Biphasic Dissolution: Suspend (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v).

    • Causality: The biphasic system ensures that as the free base is generated, it immediately partitions into the organic layer, separating it from the aqueous base and reducing the dielectric constant of its environment, which kinetically slows the SN​2 cyclization.

  • Thermal Control (Critical): Submerge the reaction vessel in an ice-water bath. Insert an internal thermometer and verify the internal temperature is strictly between 0°C and 5°C[4].

    • Validation: A stable thermometer reading < 5°C confirms the kinetic suppression of azetidinium formation.

  • Basification: Dropwise, add a cold aqueous solution of NaOH (2.0 M) or saturated K2CO3 under vigorous stirring until the aqueous layer reaches pH > 10.

    • Validation: Test the aqueous layer with pH paper. A pH > 10 confirms complete deprotonation of the amine salt.

  • Phase Separation: Transfer the mixture to a pre-chilled separatory funnel. Rapidly isolate the lower organic (DCM) layer. Extract the aqueous layer once more with cold DCM.

  • Drying and Immediate Use: Dry the combined organic layers over anhydrous Na2​SO4​ for 5 minutes. Filter and immediately add the solution to the reaction vessel containing your target nucleophile and appropriate base. Do not store the free base solution.

Workflow Step1 1. Dissolution Biphasic System (DCM/Water) Step2 2. Thermal Control Cool to 0-5°C Step1->Step2 Step3 3. Basification Add Cold NaOH (pH > 10) Step2->Step3 Step4 4. Phase Separation Extract Organic Layer Step3->Step4 Step5 5. Immediate Use Target Alkylation Step4->Step5

Figure 2: Step-by-step workflow for the safe free-basing and extraction of the compound.

Emergency Protocols and Spill Management

In the event of an accidental spill or exposure, the following protocols must be initiated immediately:

  • Skin Contact: The compound is a Category 2 skin irritant. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Causes serious eye irritation (Category 2). Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Spill Cleanup: Do not sweep dry powder, as this may generate respirable dust. Cover the spill with a damp absorbent pad or inert binding material (e.g., sand or vermiculite). Sweep into a designated hazardous waste container and seal tightly. Wash the spill area with a dilute acid solution (e.g., 5% acetic acid) to neutralize any residual free amine, followed by water.

References

  • Angene Chemical. "(3-chloropropyl)ethyl(methyl)amine hydrochloride | 1609401-32-2". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (3-Chloropropyl)ethyl(methyl)amine Hydrochloride in Organic Synthesis and Drug Discovery

Executive Summary (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry[1]. It serves as a premier alkylating agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry[1]. It serves as a premier alkylating agent for the installation of the ethyl(methyl)aminopropyl pharmacophore—a tertiary amine moiety critical for modulating the physicochemical properties (e.g., solubility, lipophilicity, and target binding affinity) of active pharmaceutical ingredients (APIs). This guide details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for deploying this reagent in complex organic synthesis.

Physicochemical Profiling & Mechanistic Rationale

The Causality of the Hydrochloride Salt

Free haloalkylamines are notoriously unstable. The unprotonated tertiary amine can undergo rapid intramolecular nucleophilic substitution, displacing the chloride ion to form a highly reactive, cyclic azetidinium intermediate. While this intermediate can still act as an electrophile, its premature formation often leads to uncontrolled polymerization or degradation during storage. By supplying the reagent as a hydrochloride salt (MW: 172.09 g/mol )[1], the nitrogen lone pair is protonated and deactivated, ensuring long-term shelf stability and controlled reactivity.

Electrophilic Activation and Pathway Divergence

During synthesis, the free base must be generated in situ using an exogenous base (e.g., K₂CO₃, Cs₂CO₃, or NaH). The choice of base, solvent, and nucleophile dictates the reaction pathway. In polar aprotic solvents (like DMF or MeCN) with strong nucleophiles, the reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2). However, under elevated temperatures or with weaker nucleophiles, the transient azetidinium ion may form, which subsequently undergoes ring-opening upon nucleophilic attack.

MechanisticPathway A Free Base: Cl-CH2-CH2-CH2-N(Et)(Me) B Direct SN2 Pathway A->B Strong Nucleophile C Intramolecular Cyclization A->C Weak Nucleophile / Heat F Alkylated Product B->F D Azetidinium Intermediate C->D E Nucleophilic Attack D->E Ring Opening E->F

Figure 1: Competing Sₙ2 and azetidinium intermediate pathways.

Application Workflows

O-Alkylation of Phenols

The installation of basic side chains onto phenolic cores is a hallmark of designing receptor ligands, such as and Monoamine Oxidase B inhibitors[2]. The addition of a catalytic amount of Potassium Iodide (KI) is highly recommended. KI facilitates a Finkelstein reaction, converting the alkyl chloride into a more reactive alkyl iodide in situ, thereby accelerating the Sₙ2 process and minimizing thermal degradation.

N-Alkylation of Heterocycles

For nitrogen-containing heterocycles (e.g., indoles, pyrazoles, or bicyclic scaffolds used in [3]), stronger bases like Sodium Hydride (NaH) are required to deprotonate the weakly acidic N-H bond before the addition of the alkylating agent.

ExperimentalWorkflow A (3-Chloropropyl)ethyl(methyl)amine HCl Salt B Base Addition (e.g., K2CO3) A->B Deprotonation C Free Base Formation B->C E SN2 Alkylation (Polar Aprotic) C->E Electrophile D Nucleophile (Phenol/Amine) D->E Nucleophile F Target Molecule (Basic Side Chain) E->F -HCl

Figure 2: General experimental workflow for nucleophilic substitution.

Quantitative Data & Reaction Optimization

Summarized below are the optimized parameters for utilizing (3-Chloropropyl)ethyl(methyl)amine hydrochloride across various nucleophilic classes.

Nucleophile TypeTarget ApplicationBaseSolventAdditiveTemp (°C)Typical YieldMechanistic Notes
Phenol (O-alkylation)H3 Receptor LigandsK₂CO₃ (3.0 eq)MeCNKI (0.1 eq)8075–85%KI accelerates Sₙ2 via in situ iodide formation.
Indole/Pyrazole (N-alkylation)CDK2 InhibitorsNaH (3.0 eq)DMFNone0 → 2570–80%Strong base required for N-H deprotonation.
Aliphatic Amine Dual-Targeting APIsDIPEA (2.5 eq)DCMNone6060–70%Steric hindrance of DIPEA prevents over-alkylation.

Validated Experimental Protocols

Protocol A: Self-Validating O-Alkylation of Phenols

This protocol incorporates an acid-base extraction that acts as a self-validating purification step, isolating only the successfully alkylated basic product.

  • Activation: Dissolve the phenol derivative (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add finely powdered K₂CO₃ (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Reagent Addition: Add (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2 eq) and KI (0.1 eq).

    • Causality Note: The excess K₂CO₃ serves a dual purpose: it maintains the phenoxide concentration and neutralizes the HCl salt of the amine to liberate the reactive free base.

  • Alkylation: Elevate the temperature to 80°C and reflux for 12 hours under an inert N₂ atmosphere.

  • Self-Validating Workup:

    • Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc).

    • Extract the combined EtOAc layers with 1M HCl (3 × 20 mL). Validation: The target product, now containing a basic tertiary amine, protonates and partitions exclusively into the aqueous layer. Unreacted phenol and neutral byproducts remain in the organic layer.

    • Wash the acidic aqueous layer once with Dichloromethane (DCM) to remove trace neutral impurities.

    • Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with EtOAc. Dry over Na₂SO₄ and concentrate in vacuo to yield the highly pure target compound.

Protocol B: N-Alkylation of Heterocycles (e.g., Indoles)
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 3.0 eq) in anhydrous DMF (0.15 M) and cool to 0°C. Add the indole derivative (1.0 eq) dropwise. Stir for 45 minutes until H₂ evolution ceases.

  • Alkylation: Add (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.5 eq) portion-wise.

    • Self-Validation Checkpoint: A secondary evolution of H₂ gas will be observed upon addition. This provides immediate visual confirmation that the NaH is successfully neutralizing the HCl salt to generate the active electrophile in situ.

  • Propagation: Allow the reaction to warm to room temperature, then heat to 60°C for 6 hours.

  • Quench & Isolation: Cool to 0°C and carefully quench with ice water to destroy unreacted NaH. Extract with EtOAc, wash extensively with brine (5 × 20 mL) to remove DMF, dry, and concentrate.

References

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation Source: Molecules (via PMC - NIH) URL:[Link]

  • Bicyclic amines as cdk2 inhibitors (WO2021072232A1)
  • (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2) Source: ChemBridge / Pharmaffiliates URL:[Link]

Sources

Application

Application Note: Protocol for N-Alkylation with (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Executive Summary The introduction of basic, lipophilic side chains—such as the ethyl(methyl)aminopropyl group—is a foundational transformation in medicinal chemistry, frequently utilized to optimize the pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of basic, lipophilic side chains—such as the ethyl(methyl)aminopropyl group—is a foundational transformation in medicinal chemistry, frequently utilized to optimize the pharmacokinetic profiles, aqueous solubility, and receptor-binding affinities of CNS drugs and antihistamines.

This application note provides a comprehensive, field-tested protocol for the N-alkylation of nitrogenous nucleophiles (e.g., secondary amines, indoles, amides, and pyrimidines) using (3-Chloropropyl)ethyl(methyl)amine hydrochloride . By integrating in situ free-basing, Finkelstein halide exchange, and a self-validating acid-base purification strategy, this workflow bypasses common synthetic bottlenecks such as reagent cyclization and sluggish reaction kinetics.

Mechanistic Insights & Reaction Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful N-alkylation is rarely about simply mixing reagents; it requires a deep understanding of the kinetic and thermodynamic competing pathways.

The Reagent: Why the Hydrochloride Salt?

(3-Chloropropyl)ethyl(methyl)amine is commercially supplied as a hydrochloride salt. If stored as a free base, the tertiary amine can undergo slow intramolecular nucleophilic attack on the primary chloride, forming an unreactive cyclic azetidinium or pyrrolidinium species. The HCl salt effectively protonates the tertiary amine, neutralizing its nucleophilicity and ensuring long-term shelf stability.

Stoichiometry and Base Selection

Because the reagent introduces an extra equivalent of HCl, the stoichiometry of the base must be carefully calibrated. Potassium carbonate (K₂CO₃) is the industry standard because it is a mild, cost-effective inorganic base that effectively neutralizes the HCl salt and deprotonates the target nucleophile without triggering unwanted hydrolysis of the alkyl chloride[1]. A minimum of 2.5 to 3.0 equivalents of K₂CO₃ is required to drive the reaction to completion.

The Finkelstein Advantage

Primary alkyl chlorides are notoriously sluggish electrophiles in S_N2 reactions. Prolonged heating often leads to substrate degradation or dimerization. To overcome this, a Finkelstein catalyst (Sodium Iodide, NaI) is introduced[2]. The addition of NaI facilitates an in situ halide exchange, converting the 3-chloropropyl moiety into a highly reactive 3-iodopropyl intermediate. This catalytic or stoichiometric exchange drastically lowers the activation energy barrier, allowing the N-alkylation to proceed rapidly under milder conditions[3].

Self-Validating Purification (Acid-Base Extraction)

The most significant advantage of using this specific alkylating agent is that it covalently attaches a basic tertiary amine to your target molecule. This allows for a highly efficient acid-base extraction during workup. By washing the crude organic mixture with aqueous HCl, the newly formed product is protonated and pulled into the aqueous phase, leaving unreacted neutral starting materials and organic impurities behind. Subsequent basification of the aqueous layer yields the pure product without the need for column chromatography.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and expected yields based on optimized laboratory workflows.

Base (Equiv.)SolventCatalystTemp (°C)Time (h)Expected YieldMechanistic Rationale
K₂CO₃ (3.0)MeCNNone802440–50%Primary chloride is a poor leaving group; slow S_N2 promotes side reactions.
K₂CO₃ (3.0)MeCNNaI (1.0 eq)808–1275–85%Finkelstein activation generates reactive iodide, accelerating S_N2.
Cs₂CO₃ (3.0)DMFNaI (0.5 eq)606–885–95%Enhanced solubility of Cs⁺ base in polar aprotic DMF maximizes nucleophilicity.
DIPEA (3.0)THFKI (0.5 eq)651660–70%Homogeneous organic base; slower reaction due to lower solvent polarity.

Workflow Visualization

G A Nucleophile (e.g., Amine/Indole) C In Situ Free-Basing (K2CO3 / Cs2CO3) A->C B (3-Chloropropyl)ethyl(methyl)amine·HCl B->C D Finkelstein Activation (NaI or KI) C->D Liberates Free Amine E SN2 N-Alkylation (DMF or MeCN, 60-80°C) D->E Forms Reactive Iodide F Acid-Base Extraction (Aqueous HCl -> NaOH) E->F Crude Mixture G Purified Target Compound F->G Isolates Basic Product

Mechanistic workflow of N-alkylation with Finkelstein activation and acid-base purification.

Detailed Experimental Protocol

Materials & Reagents
  • Nucleophile : Target amine, indole, or amide (1.0 eq)

  • Alkylating Agent : (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2–1.5 eq)

  • Base : Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Catalyst : Sodium Iodide (NaI), ultra-dry (0.5–1.0 eq)

  • Solvent : Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Workup Reagents : 1M HCl (aq), 2M NaOH (aq), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Preparation & Free-Basing

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.0 eq) in anhydrous MeCN or DMF to achieve a concentration of 0.2 M. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkyl chloride into an alcohol.

  • Add anhydrous K₂CO₃ (3.0 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature. Causality: The excess base serves a dual purpose—it deprotonates the nucleophile to increase its reactivity and prepares the environment to neutralize the hydrochloride salt of the incoming alkylating agent[1].

Step 2: Finkelstein Activation 3. Add Sodium Iodide (NaI) (1.0 eq) to the suspension. Causality: NaI drives the in situ conversion of the chloride to a more reactive iodide, significantly enhancing the S_N2 reaction rate and preventing substrate degradation caused by prolonged heating[2].

Step 3: N-Alkylation (S_N2) 4. Add (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition prevents a sudden spike in local concentration, minimizing the risk of dimerization or intramolecular cyclization of the free-based reagent. 5. Attach a reflux condenser, purge the system with Nitrogen (N₂), and heat the mixture to 70–80 °C (if using MeCN) or 60 °C (if using DMF)[3]. 6. Monitor the reaction progress via LC-MS or TLC. The reaction typically reaches completion within 8 to 12 hours.

Step 4: Acid-Base Extraction & Purification 7. Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KCl, NaI) and concentrate the filtrate in vacuo. 8. Acidic Extraction : Dissolve the crude residue in EtOAc (50 mL) and extract with 1M aqueous HCl (3 x 25 mL). Causality: The target product now contains a basic ethyl(methyl)amine tail. The acidic aqueous layer protonates this amine, pulling the product into the aqueous phase while leaving unreacted neutral starting materials and organic impurities in the EtOAc layer. 9. Basification : Collect the aqueous layer, cool it to 0 °C in an ice bath, and carefully basify to pH 10–12 using 2M NaOH (aq). The product will typically crash out as a cloudy suspension or oil. 10. Final Isolation : Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (3 x 30 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure N-alkylated target compound.

References

  • BenchChem. Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
  • ARKIVOC (Arkat USA). Novel heterocyclic α-amino acids with sulfur-containing side-chains.
  • IMR Press. Synthesis of phenylpyrimidinones as guanylyl cyclase C inhibitors.

Sources

Method

Application Note: (3-Chloropropyl)ethyl(methyl)amine Hydrochloride in Pharmaceutical Synthesis

Introduction and Strategic Rationale In modern drug discovery, the strategic modification of basic side chains is a fundamental tactic for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern drug discovery, the strategic modification of basic side chains is a fundamental tactic for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a highly versatile, bifunctional building block utilized extensively in the synthesis of central nervous system (CNS) agents, targeted kinase inhibitors, and novel antineoplastic compounds[1][2].

Historically, the 3-(dimethylamino)propyl side chain has been a cornerstone in neuropharmacology, forming the pharmacophore of classic phenothiazines (e.g., chlorpromazine) and tricyclic antidepressants (e.g., imipramine). By replacing one methyl group with an ethyl group, (3-Chloropropyl)ethyl(methyl)amine allows medicinal chemists to subtly increase the lipophilicity and steric bulk of the resulting active pharmaceutical ingredient (API)[3]. This modification can significantly alter receptor binding affinities, improve blood-brain barrier (BBB) penetration, and modulate metabolic stability against N-demethylation pathways.

Chemical and Physical Properties

To ensure reproducible experimental design, the foundational physicochemical properties of this building block are summarized below[3][4][5]:

PropertyValueMechanistic Significance
Chemical Name 3-Chloro-N-ethyl-N-methylpropan-1-amine HClStandard IUPAC nomenclature.
CAS Number 1609401-32-2 (Salt) / 343926-41-0 (Base)Critical for precise inventory and regulatory tracking.
Molecular Formula C₆H₁₄ClN · HClDictates stoichiometric calculations in synthesis.
Molecular Weight 172.09 g/mol (Salt) / 135.63 g/mol (Base)Used for molarity and equivalent calculations.
Topological Polar Surface Area 3.2 ŲIndicates high lipophilicity, favorable for CNS penetration.
Storage Conditions Inert atmosphere, room temp to 2-8°CPrevents hygroscopic degradation and premature cyclization.

Mechanistic Insights: The Causality of Experimental Choices

When utilizing (3-Chloropropyl)ethyl(methyl)amine hydrochloride in nucleophilic substitution (Sₙ2) reactions, several critical mechanistic factors must dictate your experimental protocol:

  • The Role of the Hydrochloride Salt: The compound is commercially supplied as an HCl salt to prevent spontaneous intramolecular cyclization. Free tertiary amines with an alkyl chloride chain can self-react to form a highly strained, reactive azetidinium intermediate, leading to polymerization[1][6]. Therefore, the protocol must include an in situ neutralization step (free-basing) using an appropriate base.

  • Finkelstein Catalysis: Alkyl chlorides are moderate electrophiles. To prevent prolonged heating—which risks thermal degradation of sensitive API scaffolds—catalytic Sodium Iodide (NaI) is added. This drives a Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide in situ, drastically lowering the activation energy for the subsequent Sₙ2 attack.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. They solvate the base's cations (e.g., K⁺, Cs⁺) while leaving the nucleophile unsolvated and highly reactive.

Experimental Protocol: Finkelstein-Assisted Alkylation Workflow

This self-validating protocol describes the N- or O-alkylation of a generic pharmaceutical scaffold (e.g., a phenol or secondary amine) using (3-Chloropropyl)ethyl(methyl)amine hydrochloride.

Materials Required:
  • Target Scaffold (Nucleophile): 1.0 equivalent (eq)

  • (3-Chloropropyl)ethyl(methyl)amine HCl: 1.2 to 1.5 eq

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): 3.0 to 4.0 eq

  • Sodium Iodide (NaI): 0.1 to 0.2 eq

  • Anhydrous DMF or Acetonitrile: 10 mL per gram of scaffold

Step-by-Step Methodology:
  • Preparation and Free-Basing: Charge a dry, argon-flushed round-bottom flask with the Target Scaffold (1.0 eq) and anhydrous DMF. Add the mild base (K₂CO₃, 3.0 eq). Causality: The excess base is mathematically required: 1.0 eq neutralizes the HCl salt of the building block, 1.0 eq deprotonates the nucleophile, and the remainder acts as an acid scavenger for the HCl generated during the Sₙ2 reaction.

  • Catalyst Addition: Add catalytic NaI (0.1 eq) to the suspension and stir at room temperature for 15 minutes.

  • Electrophile Introduction: Add (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2 eq) portion-wise. Causality: Portion-wise addition prevents localized exothermic spikes and minimizes competitive E2 elimination side-reactions.

  • Thermal Activation: Elevate the reaction temperature to 70–80°C. Monitor the reaction via TLC or LC-MS. Causality: The in situ generated alkyl iodide rapidly undergoes Sₙ2 displacement at this temperature. Complete conversion is typically observed within 4 to 8 hours.

  • Quenching and Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (typically using a DCM/MeOH/NH₄OH gradient) to yield the pure ethyl(methyl)amino-functionalized API.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the causality of the chosen reagents, the following table summarizes the optimization data for the alkylation of a standard phenolic scaffold[2].

Base (Equivalents)SolventCatalyst (eq)Temp (°C)Yield (%)Mechanistic Observation / Causality
K₂CO₃ (3.0 eq)DMFNone8045%Sluggish reaction; unreacted alkyl chloride remains due to poor leaving group ability.
K₂CO₃ (3.0 eq)DMFNaI (0.1 eq)8088%Optimal. Rapid conversion via in situ alkyl iodide formation.
Cs₂CO₃ (3.0 eq)MeCNNaI (0.1 eq)8092%"Cesium effect" enhances the solubility and nucleophilicity of the substrate.
NaH (3.0 eq)THFNone6535%Strong base promotes unwanted E2 elimination, forming allyl amine byproducts.

Visualizing the Workflows

The following diagrams map the logical progression of the synthetic protocol and the pharmacological rationale behind utilizing this specific building block.

Workflow A 1. Salt Neutralization (K2CO3 / Base) B 2. Halide Exchange (NaI Catalyst) A->B C 3. SN2 Alkylation (Nucleophilic Attack) B->C In situ Alkyl Iodide D 4. Aqueous Workup (Phase Separation) C->D Quench E 5. Final API (Purification) D->E Organic Layer

Fig 1: Step-by-step synthetic workflow for integrating the ethyl(methyl)amino side chain.

Pathway A (3-Chloropropyl)ethyl(methyl)amine Pharmacophore Integration B Altered Lipophilicity (vs. Dimethylamino) A->B C Steric Modulation (Receptor Pocket Fit) A->C D Enhanced Aqueous Solubility (Ionizable Amine) A->D E Improved PK/PD Profile B->E F Targeted GPCR/Kinase Binding C->F D->E E->F Synergistic Effect

Fig 2: Pharmacological impact pathway of the ethyl(methyl)amino propyl modification.

References

  • BLD Pharm. "(3-Chloropropyl)ethyl(methyl)amine hydrochloride Product Information." BLD Pharm Catalog.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12721790, (3-Chloropropyl)ethyl(methyl)amine." PubChem.
  • RSC Publishing. "Peperomin E and its synthetic amino derivatives: potent agents targeting leukaemia stem cells." RSC Advances.
  • Pharmaffiliates. "3-Chloro-N-ethyl-N-methylpropan-1-amine Hydrochloride Reference Standards." Pharmaffiliates Catalog.

Sources

Application

Application Note: (3-Chloropropyl)ethyl(methyl)amine Hydrochloride in Medicinal Chemistry &amp; Drug Design

Introduction & Pharmacological Rationale In the design of central nervous system (CNS) therapeutics, antihistamines, and antispasmodics, the incorporation of a basic tertiary amine side chain is a fundamental pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the design of central nervous system (CNS) therapeutics, antihistamines, and antispasmodics, the incorporation of a basic tertiary amine side chain is a fundamental pharmacophore requirement. (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2 / 343926-41-0) serves as a highly versatile, bifunctional alkylating agent used to graft the 3-[ethyl(methyl)amino]propyl moiety onto aromatic or heterocyclic scaffolds [1].

As a Senior Application Scientist, I frequently utilize this specific building block to fine-tune the physicochemical properties of lead compounds. While the dimethylamino propyl chain is ubiquitous (found in chlorpromazine, imipramine, and escitalopram), substituting one methyl group for an ethyl group provides distinct pharmacological advantages:

  • Receptor Anchoring: The protonated tertiary amine forms a critical ionic salt bridge with the highly conserved Asp3.32 residue located in Transmembrane Helix 3 (TM3) of aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors [2].

  • Lipophilicity Tuning: The ethyl group marginally increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration without introducing the severe steric clashes often seen with bulky diethylamino groups.

  • Metabolic Shielding: Altering the N-alkyl substitution pattern can shift the metabolic profile, potentially reducing the rate of N-dealkylation by hepatic CYP450 enzymes compared to standard dimethyl species.

Physicochemical Profiling

When optimizing a lead compound, the choice of the terminal amine dictates both pharmacokinetics and target affinity. The table below summarizes the quantitative impact of varying the amine substituents on a standard propyl linker.

Amine SubstituentExample Drug ClassRel. Lipophilicity (ΔLogP)*Steric Bulk (Molar Refractivity)Receptor Affinity Impact
Dimethylamino (-N(CH3)2)Phenothiazines, SSRIsBaseline (0.0)Lowest (~14.5 cm³/mol)Broad aminergic binding; high affinity.
Ethyl(methyl)amino (-N(CH3)Et)Investigational Analogs+0.4 to +0.5 Moderate (~19.1 cm³/mol) Retains Asp3.32 binding; alters subtype selectivity.
Diethylamino (-NEt2)Flurazepam analogs+0.9 to +1.0Highest (~23.8 cm³/mol)May cause steric clash in tight orthosteric pockets.

*Values represent theoretical shifts based on standard Hansch-Leo fragment constants (approx. +0.5 LogP per aliphatic -CH2- unit).

Mechanistic Insights: Alkylation Chemistry

(3-Chloropropyl)ethyl(methyl)amine is commercially supplied as a hydrochloride salt . This is not merely a handling convenience; it is a chemical necessity. If stored as a free base, the nucleophilic tertiary amine will undergo an intramolecular SN2 attack on the terminal alkyl chloride, forming a highly reactive, unstable azetidinium or pyrrolidinium intermediate that rapidly polymerizes.

To utilize this reagent effectively, it must be "freebased" in situ. This requires calculating base equivalents meticulously: one equivalent of base is consumed simply to neutralize the HCl salt, while additional equivalents are required to deprotonate the target nucleophile (e.g., phenol, indole, or amine).

AlkylationWorkflow A Heterocycle / Phenol (Nucleophile) B Base Addition (NaH or K2CO3) A->B C Deprotonated Nucleophile B->C Deprotonation G SN2 Nucleophilic Attack (DMF/THF or MeCN) C->G D (3-Chloropropyl)ethyl(methyl)amine HCl (Alkylating Agent) E In Situ Freebasing (Neutralization of HCl) D->E F Free Base Amine (Electrophile) E->F -HCl F->G H Alkylated API Target (Tertiary Amine Product) G->H -Cl⁻

Figure 1: Workflow and SN2 mechanism for API alkylation using the hydrochloride salt.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure researchers understand why specific conditions are chosen, minimizing failed batches.

Protocol A: N-Alkylation of Indole/Phenothiazine Scaffolds

This protocol is ideal for synthesizing CNS-active heterocyclic analogs where the nucleophile is a weakly acidic secondary amine (pKa ~15-16).

Reagents:

  • Target Heterocycle (1.0 eq)

  • (3-Chloropropyl)ethyl(methyl)amine HCl (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon. Dissolve the target heterocycle (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (2.5 eq) in portions. Causality: 1.0 eq of NaH deprotonates the heterocycle, 1.2 eq will neutralize the alkylating agent's HCl salt, and 0.3 eq acts as a kinetic buffer. NaH is chosen over K2CO3 because the pKa of indole/phenothiazine requires a strong, irreversible base.

  • Maturation: Stir at room temperature for 30 minutes until H2 gas evolution ceases, ensuring complete formation of the nucleophilic anion.

  • Alkylation: Cool back to 0 °C. Add (3-Chloropropyl)ethyl(methyl)amine HCl (1.2 eq) portion-wise.

  • Heating: Warm the reaction to 60 °C and stir for 4–6 hours. Causality: The SN2 displacement of a primary chloride requires moderate thermal activation.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: O-Alkylation of Phenols (Finkelstein-Assisted)

This protocol is utilized for generating ether-linked basic side chains, common in Selective Serotonin Reuptake Inhibitors (SSRIs) and antihistamines.

Reagents:

  • Target Phenol (1.0 eq)

  • (3-Chloropropyl)ethyl(methyl)amine HCl (1.2 eq)

  • Potassium Carbonate (K2CO3, finely powdered) (3.0 eq)

  • Potassium Iodide (KI) (0.2 eq)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Slurry Formation: In a flask equipped with a reflux condenser, combine the Phenol (1.0 eq), K2CO3 (3.0 eq), and KI (0.2 eq) in MeCN. Causality: Phenols (pKa ~10) are easily deprotonated by K2CO3. KI is added as a catalyst for an in situ Finkelstein reaction.

  • Reagent Addition: Add the (3-Chloropropyl)ethyl(methyl)amine HCl (1.2 eq) directly to the slurry.

  • Reflux: Heat the mixture to 80 °C (reflux) for 8–12 hours. Causality: The KI converts the alkyl chloride into a highly reactive alkyl iodide intermediate, drastically accelerating the SN2 O-alkylation and preventing competing elimination side-reactions.

  • Monitoring: Monitor via LC-MS. The mass of the desired product will be[M+H]+ = Phenol Mass + 100.11 Da (mass of the ethyl(methyl)aminopropyl fragment).

  • Workup: Filter the hot mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or acid-base extraction.

Pharmacophore Visualization

To understand the biological end-goal of these syntheses, we must visualize how the grafted side chain interacts with the target receptor.

GPCR_Interaction TM3 GPCR Transmembrane Helix 3 Conserved Asp3.32 Amine Protonated Tertiary Amine (Ethyl(methyl)amino group) TM3->Amine Ionic Salt Bridge (Primary Anchoring) Linker Propyl Linker (Hydrophobic Spacer) Amine->Linker Core Aromatic Scaffold (e.g., Indole, Phenothiazine) Linker->Core TM6 GPCR Transmembrane Helix 6 Hydrophobic/Aromatic Cage Core->TM6 π-π Stacking & Hydrophobic Interactions

Figure 2: Pharmacophore model showing the tertiary amine anchored to GPCR Asp3.32.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12721790, (3-Chloropropyl)ethyl(methyl)amine" PubChem. Available at: [Link]

  • Journal of Medicinal Chemistry. "Progress in Structure Based Drug Design for G Protein-Coupled Receptors" ACS Publications. Available at: [Link]

Method

Advanced Application Note: N- and O-Alkylation Protocols Using (3-Chloropropyl)ethyl(methyl)amine Hydrochloride in API Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Mechanistic Rationale

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a highly versatile, bifunctional alkylating agent extensively utilized in medicinal chemistry and drug development [1.2]. It serves as the primary synthon for introducing the ethyl(methyl)aminopropyl pharmacophore into complex molecular scaffolds.

The strategic incorporation of this specific tertiary amine side chain is critical for modulating the physicochemical and pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs). It enhances aqueous solubility, optimizes lipid-water partition coefficients (LogP), and establishes crucial salt-bridge interactions within target protein binding pockets. Recent drug discovery campaigns have successfully leveraged this moiety in the synthesis of potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors for oncology applications[1] and highly selective Dopamine D3 receptor antagonists for the treatment of neurological disorders[2].

Causality in Experimental Design: The "Why" Behind the Reagent

1. The Necessity of the Hydrochloride Salt: The reagent is commercially supplied and stored as a hydrochloride salt rather than a free base. Free 3-haloalkylamines are inherently unstable; the nucleophilic nitrogen can undergo rapid intramolecular SN2 attack on the electrophilic carbon bearing the chloride. This forms a highly strained, reactive azetidinium intermediate that rapidly leads to unwanted polymerization and degradation. The HCl salt protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability.

2. The Role of Base and Finkelstein Catalysis: To utilize this reagent, an external base (e.g., K₂CO₃, Cs₂CO₃, or NaH) must be employed. The base serves a dual mechanistic purpose: it deprotonates the target nucleophile (e.g., a phenol or heterocycle) to increase its HOMO energy and reactivity, and it neutralizes the HCl salt of the reagent in situ, liberating the free amine required for the intermolecular SN2 reaction[2].

Furthermore, the addition of a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) is a critical optimization step. Through the Finkelstein reaction, the alkyl chloride is transiently converted into an alkyl iodide. Because iodide is a significantly superior leaving group compared to chloride (due to its larger size and polarizability), this conversion dramatically lowers the activation energy of the subsequent SN2 displacement. This accelerates the reaction rate and minimizes the thermal degradation of sensitive API intermediates.

MechanisticPathway A Reagent: HCl Salt (Stable, Non-reactive) B Base Addition (Liberates Free Amine) A->B C NaI Catalyst (Finkelstein Reaction) B->C D Alkyl Iodide Intermediate (Highly Electrophilic) C->D E Nucleophilic Attack (SN2 Displacement) D->E F Final Alkylated API (Target Scaffold) E->F

Mechanistic pathway of alkylation utilizing in situ free-basing and Finkelstein catalysis.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring that the researcher can verify the success of the reaction at each critical juncture before proceeding.

Protocol A: General O-Alkylation of Phenolic Scaffolds (e.g., for D3 Antagonists)

This protocol is optimized for attaching the ethyl(methyl)aminopropyl chain to a phenolic hydroxyl group, a common step in synthesizing bitopic ligands[2].

Reagents & Materials:

  • Phenolic Substrate (1.0 equiv)

  • (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 325 mesh) (4.0 equiv)

  • Sodium Iodide (NaI, anhydrous) (0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate in anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (4.0 equiv) to the solution. Causality: The large excess of base is required because 1 equivalent is consumed by the phenol, 1.5 equivalents are consumed to neutralize the HCl salt of the alkylating agent, and the remainder drives the equilibrium forward. Stir at room temperature for 30 minutes.

  • Activation: Add NaI (0.2 equiv) followed by (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.5 equiv).

  • Thermal Alkylation: Attach a reflux condenser and heat the reaction mixture to 70°C. Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is validated as complete when the m/z corresponding to the starting phenol completely disappears, replaced by the[M+H]+ peak of the alkylated product.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with ice-cold water (equal to 3x the DMF volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Causality: The basic tertiary amine product will partition into the organic layer, while the inorganic salts and DMF wash into the aqueous layer.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2x) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane:Methanol containing 1% Triethylamine). Causality: Triethylamine prevents the basic amine product from streaking on the acidic silica gel.

Protocol B: General N-Alkylation of Heteroaromatic Amines (e.g., Indoles/Pyrazoles for CDK2 Inhibitors)

Nitrogen heterocycles require stronger bases due to their higher pKa values[1].

Reagents & Materials:

  • Heteroaromatic Substrate (1.0 equiv)

  • (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF (10 mL/mmol)

Step-by-Step Methodology:

  • Inert Setup: Suspend NaH in anhydrous DMF at 0°C under a strict nitrogen atmosphere.

  • Deprotonation: Slowly add a solution of the heteroaromatic substrate in DMF dropwise. Self-Validation Step: The evolution of hydrogen gas (bubbling) visually confirms the active deprotonation of the substrate. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Alkylation: Add (3-Chloropropyl)ethyl(methyl)amine hydrochloride portion-wise. Causality: Portion-wise addition prevents a rapid exothermic neutralization of the HCl salt by NaH, which could lead to reagent degradation.

  • Heating: Warm the reaction to 60°C and stir for 12 hours. Monitor via TLC (Alumina plates recommended due to the basic product).

  • Workup: Carefully quench the remaining NaH with a slow dropwise addition of saturated aqueous NH₄Cl at 0°C. Extract with EtOAc, dry, and concentrate.

ExperimentalWorkflow S1 1. Reaction Setup (Dry DMF, N2 atm, Base) S2 2. Reagent Addition (Alkylating Agent + NaI) S1->S2 S3 3. Heating & Monitoring (60-80°C, LC-MS Validation) S2->S3 S4 4. Quenching (Ice Water / NH4Cl) S3->S4 S5 5. Liquid-Liquid Extraction (EtOAc / 5% LiCl Wash) S4->S5 S6 6. Purification (Silica Gel + 1% Et3N) S5->S6

Standardized experimental workflow for API alkylation and downstream purification.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions for different classes of nucleophiles when reacting with (3-Chloropropyl)ethyl(methyl)amine hydrochloride. These parameters serve as a baseline for process development and scale-up.

Nucleophile ClassOptimal BaseBase EquivalentsSolventCatalystTemp (°C)Avg. TimeExpected Yield
Phenols (Ar-OH) K₂CO₃ or Cs₂CO₃3.0 - 4.0 eqDMF / ACNNaI (0.2 eq)70 - 80°C4 - 8 hrs75 - 90%
Aliphatic Amines (R-NH₂) DIPEA or K₂CO₃3.0 - 4.0 eqAcetonitrileKI (0.2 eq)60 - 70°C12 - 16 hrs60 - 80%
Heteroaromatics (Ar-NH) NaH or KOtBu2.5 - 3.0 eqDMF / THFNone required0°C to 60°C8 - 12 hrs65 - 85%
Carboxylic Acids (R-COOH) K₂CO₃2.5 eqDMFNone required50 - 60°C3 - 5 hrs80 - 95%

Note: Yields are highly dependent on the steric hindrance of the specific target scaffold. For highly hindered nucleophiles, switching the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) and increasing the temperature to 90°C may be required.

References

  • Google Patents. "WO2021072232A1 - Bicyclic amines as cdk2 inhibitors".
  • National Institutes of Health (PMC). "Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists". PubMed Central.[Link]

Sources

Application

Application Note: Comprehensive Analytical Strategies for the Quantification of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Chemical Profiling (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 160940...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Chemical Profiling

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a bifunctional aliphatic molecule frequently utilized as an alkylating intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it consists of a tertiary amine hydrochloride and a terminal alkyl chloride.

From an analytical perspective, this compound presents two distinct challenges:

  • Lack of a UV Chromophore: The absence of a conjugated π -system renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective.

  • Genotoxic Structural Alert: The alkyl chloride moiety is a well-documented structural alert for mutagenicity. Under [1], reactive organohalides must be strictly controlled as Potential Genotoxic Impurities (PGIs) in final drug substances, often requiring quantification at parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC)[2].

This application note details two self-validating analytical methodologies: a robust GC-FID method for bulk assay/purity, and a highly sensitive LC-MS/MS method for trace genotoxic impurity profiling.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
CAS Number 1609401-32-2Unique identifier for reference standards.
Molecular Formula C₆H₁₄ClN·HCl (or C₆H₁₅Cl₂N)[3]Dictates exact mass for MS detection.
Molecular Weight 172.09 g/mol [4]Low molecular weight; highly volatile as a free base.
Monoisotopic Mass (Free Base) 135.081 g/mol [5]Precursor ion [M+H]+ at m/z 136.1 for LC-MS/MS.
UV Absorbance NegligiblePrecludes the use of standard UV/DAD detectors.
Toxicity Profile Alkylating Agent / PGI[2]Requires trace-level (ppm) quantification in APIs.

Analytical Decision Framework & Causality

The selection of the analytical technique is strictly dictated by the quantification goal (Assay vs. Trace Impurity).

The Causality of GC Injection Failures: Directly injecting an amine hydrochloride salt into a hot Gas Chromatography (GC) inlet (e.g., 250°C) induces thermal dissociation into the free base and HCl gas. However, this in-situ dissociation is often incomplete and highly sensitive to inlet liner geometry and glass wool activity. This leads to severe peak tailing, analyte degradation, and poor reproducibility (high RSD). Solution: A pre-injection free-basing step using a strong aqueous base (pH > 12) followed by liquid-liquid extraction (LLE) into an aprotic organic solvent (e.g., dichloromethane) ensures the analyte is fully converted to its volatile free base form, leaving inorganic salts behind.

The Causality of LC-MS/MS for Trace Analysis: While GC-FID is excellent for bulk assay, high-temperature GC can induce thermal degradation of the reactive alkyl chloride moiety during trace analysis[2]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Positive Electrospray Ionization (ESI+) mode bypasses thermal stress. The tertiary amine is readily protonated, yielding a strong [M+H]+ precursor ion, allowing for highly sensitive and selective Multiple Reaction Monitoring (MRM)[6].

DecisionTree Start Analytical Goal: (3-Chloropropyl)ethyl(methyl)amine HCl Bulk Bulk Purity / Assay (>0.1% Threshold) Start->Bulk High Conc. Trace Trace Impurity in API (PPM / PPB Level) Start->Trace Genotoxic Limit GC GC-FID (Free-Base Extraction) Bulk->GC Volatile Base HPLC HPLC-CAD / ELSD (Direct Salt Injection) Bulk->HPLC Intact Salt LCMS LC-MS/MS (ESI+) MRM Mode Trace->LCMS High Sensitivity GCMS GC-MS (SIM) Derivatization/Extraction Trace->GCMS Orthogonal

Figure 1: Decision tree for selecting the appropriate analytical technique based on the quantification goal.

Protocol 1: Bulk Assay via GC-FID (Free-Base Extraction)

This method is designed for the routine purity assessment (Assay > 95%) of the raw material.

Sample Preparation (Self-Validating Extraction)
  • Standard Preparation: Accurately weigh ~50 mg of (3-Chloropropyl)ethyl(methyl)amine hydrochloride reference standard into a 50 mL centrifuge tube.

  • Aqueous Solubilization: Dissolve in 10 mL of HPLC-grade water.

  • Free-Basing: Add 2.0 mL of 1M NaOH solution. Vortex for 30 seconds. (Verify pH > 12 using indicator paper to ensure complete deprotonation of the tertiary amine).

  • Extraction: Add exactly 10.0 mL of Dichloromethane (DCM) containing 1 mg/mL of an internal standard (e.g., n-Tetradecane).

  • Phase Separation: Shake vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Collection: Carefully transfer the lower organic (DCM) layer to a GC vial containing anhydrous sodium sulfate to remove residual water.

Extraction A Aqueous Sample (API + Amine HCl) B Add 1M NaOH (pH > 12) A->B C Add Organic Solvent (DCM or MTBE) B->C D Vortex & Centrifuge (Phase Separation) C->D E Organic Layer (Free Amine) D->E Extract F GC-FID / GC-MS Injection E->F

Figure 2: Liquid-liquid extraction workflow for the free-basing of amine hydrochlorides prior to GC analysis.

GC-FID Parameters
  • Column: DB-5 (30 m × 0.32 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 220°C.

  • Injection Volume: 1.0 µL, Split ratio 20:1.

  • Oven Program: 50°C (hold 2 min) ramp at 15°C/min to 250°C (hold 5 min).

  • Detector (FID): 280°C.

  • System Suitability: %RSD of peak area ratios (Analyte/IS) for 6 replicate injections must be 2.0%. Tailing factor must be 1.5.

Protocol 2: Trace Genotoxic Impurity Profiling via LC-MS/MS

This protocol is engineered to quantify residual (3-Chloropropyl)ethyl(methyl)amine at ppm levels within a formulated API matrix, ensuring compliance with ICH M7[1].

Sample Preparation
  • Matrix Dissolution: Dissolve 100 mg of the final API in 10.0 mL of Methanol/Water (50:50, v/v) to achieve an API concentration of 10 mg/mL.

  • Spiking: Add 10 µL of an isotopically labeled internal standard (if available) or a structurally analogous aliphatic amine.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an LC vial.

LC-MS/MS Parameters
  • Column: Waters XBridge C18 (100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization of the amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (hold 1 min) ramp to 95% B over 5 mins hold 2 mins re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5.0 µL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • System Suitability: Signal-to-Noise (S/N) at the Limit of Quantitation (LOQ, e.g., 1 ppm relative to API) must be 10. Blank injections must show carryover 20% of the LOQ peak area.

Table 3: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
(3-Chloropropyl)ethyl(methyl)amine 136.1100.15015Quantifier (Loss of HCl)
(3-Chloropropyl)ethyl(methyl)amine 136.158.15025Qualifier (Aliphatic cleavage)

Note: The exact exact mass of the free base is 135.081 g/mol [5]. The nominal mass of the protonated 35Cl isotope is 136.1.

Comparative Analytics Summary

Table 4: Method Comparison
TechniqueTarget ApplicationDetection LimitProsCons
GC-FID Bulk Assay / Purity~100 ppmHigh precision, robust, low cost.Requires LLE sample prep; thermal degradation risk.
LC-MS/MS Genotoxic Impurity (PGI)< 1 ppmExceptional sensitivity, specific MRM, no thermal stress.Susceptible to matrix effects (ion suppression).
HPLC-CAD Salt Assay (Orthogonal)~50 ppmUniversal detection, analyzes intact salt.Lower sensitivity than MS; requires specialized detector.

References

  • Pharmaffiliates. "3-Chloro-N-ethyl-N-methylpropan-1-amine Hydrochloride". Pharmaffiliates Product Catalog. Available at:[Link]

  • Angene Chemical. "(3-chloropropyl)ethyl(methyl)amine hydrochloride | 1609401-32-2". Angene Chemical Properties Database. Available at:[Link]

  • Elder, D.P., Lipczynski, A.M., Teasdale, A. "Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs)." Journal of Pharmaceutical and Biomedical Analysis, 2008, 48(3): 497-507. DOI:

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk, M7(R1)." ICH Guidelines. Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Alkylating Agents Technique: 1D and 2D Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Alkylating Agents Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Mechanistic Context

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) [1] is a highly reactive bifunctional aliphatic molecule frequently utilized as an alkylating agent or intermediate in the synthesis of complex tertiary amine-containing therapeutics (e.g., phenothiazines and antihistamines).

From an analytical perspective, validating the structural integrity and protonation state of this compound is critical before downstream synthetic application. Because it is a tertiary amine hydrochloride, the nitrogen atom is protonated ( N+ ). This protonation fundamentally alters the electron density of the molecule. The positively charged nitrogen acts as a strong electron-withdrawing group, pulling electron density away from the adjacent alpha-carbons and the N−H+ bond. Consequently, the alpha-protons are significantly deshielded, shifting downfield by approximately 0.5 to 1.0 ppm compared to their neutral free-base counterparts [2]. Furthermore, the terminal chlorine atom exerts a secondary inductive effect on the propyl chain, creating a distinct, highly resolved spin system.

Experimental Design & Causality

A robust NMR protocol must be a self-validating system. We intentionally select DMSO-d6 over Deuterium Oxide ( D2​O ) or Chloroform-d ( CDCl3​ ) as the primary solvent.

The Causality of Solvent Selection: If D2​O is used, the acidic N−H+ proton undergoes rapid deuterium exchange ( N−H++D2​O⇌N−D++HDO ), causing the critical N−H+ signal to vanish from the 1H NMR spectrum [3]. By utilizing anhydrous DMSO-d6, we suppress this chemical exchange. The N−H+ proton remains locked, typically appearing as a broad singlet or multiplet far downfield (10.0–11.0 ppm) due to hydrogen bonding with the chloride counterion [4]. Observing this peak definitively confirms that the compound is in its hydrochloride salt form rather than the free base.

NMR_Workflow A Sample Prep (DMSO-d6) B 1H & 13C Acquisition A->B C D2O Exchange (Validation) B->C Confirm NH+ D Data Processing (FT & Phasing) B->D C->D E Structural Verification D->E

Fig 1. End-to-end NMR analytical workflow for tertiary amine hydrochloride salts.

Step-by-Step NMR Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of (3-Chloropropyl)ethyl(methyl)amine hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity, anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the vial for 30 seconds until complete dissolution is achieved. Ensure no particulates remain, as suspended solids will degrade magnetic field homogeneity and broaden spectral lines.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Instrument Acquisition Parameters
  • Spectrometer: 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • Temperature: Regulate the probe temperature to 298 K (25 °C).

  • 1H NMR Settings:

    • Pulse Program: Standard 30° or 90° pulse (zg30 / zg).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of aliphatic protons).

  • 13C NMR Settings:

    • Pulse Program: Power-gated 1H decoupling (zgpg30).

    • Number of Scans (NS): 512 to 1024 (due to lower natural abundance of 13C ).

    • Relaxation Delay (D1): 2.0 seconds.

Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C to optimize the signal-to-noise ratio.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm ( 1H ) and the septet at 39.52 ppm ( 13C ).

Spectral Data Interpretation & Spin Systems

The structural connectivity of (3-Chloropropyl)ethyl(methyl)amine hydrochloride features three distinct aliphatic chains radiating from the central nitrogen.

Fig 2. Spin-spin coupling networks and structural connectivity of the target molecule.

Quantitative Data Summaries

The following tables summarize the predictive and empirically supported chemical shifts for this specific salt form in DMSO-d6.

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
N−H+ 10.50 – 11.00br s1H-Protonated amine core
C3 (Propyl) 3.65t2H~6.5 −CH2​−Cl (Deshielded by Cl)
C1 (Propyl) 3.15m2H- N+−CH2​− (Propyl alpha-carbon)
C1' (Ethyl) 3.10q/m2H~7.2 N+−CH2​− (Ethyl alpha-carbon)
N-CH3 2.75s / d3H- N+−CH3​ (May couple to NH+ )
C2 (Propyl) 2.15m2H~6.5 −CH2​−CH2​−CH2​− (Beta-carbon)
C2' (Ethyl) 1.25t3H~7.2 −CH2​−CH3​ (Terminal methyl)

Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)

PositionChemical Shift (ppm)Structural Assignment
C1 (Propyl) ~ 53.5 N+−CH2​− (Propyl)
C1' (Ethyl) ~ 49.2 N+−CH2​− (Ethyl)
C3 (Propyl) ~ 42.8 −CH2​−Cl
N-CH3 ~ 39.5 N+−CH3​ (Often overlaps with DMSO septet)
C2 (Propyl) ~ 25.1 −CH2​−CH2​−CH2​−
C2' (Ethyl) ~ 8.5 −CH2​−CH3​

Quality Control & Troubleshooting

To ensure absolute trustworthiness of the analytical data, implement the following QC checks:

  • The D2​O Shake Test (Self-Validation): If the broad peak at ~10.5 ppm is ambiguous, add 1-2 drops of D2​O directly to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. The disappearance of the 10.5 ppm signal confirms it is the exchangeable N−H+ proton, validating the hydrochloride salt state [3].

  • Overlap Resolution: The N−CH3​ carbon signal (~39.5 ppm) frequently overlaps with the DMSO-d6 solvent septet (39.52 ppm). If the signal is obscured, acquire a 2D 1H−13C HSQC (Heteronuclear Single Quantum Coherence) spectrum. The cross-peak between the 1H singlet at 2.75 ppm and the 13C shift at 39.5 ppm will cleanly resolve the methyl group free from solvent interference.

  • Moisture Contamination: Hygroscopic hydrochloride salts readily absorb atmospheric moisture. A sharp singlet near 3.33 ppm in DMSO-d6 indicates water contamination. Store the API intermediate in a desiccator and prepare samples rapidly to minimize water uptake.

References

  • Pharmaffiliates. (n.d.). 3-Chloro-N-ethyl-N-methylpropan-1-amine Hydrochloride (CAS: 1609401-32-2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from[Link]

  • NC State University Libraries / OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Organic Chemistry. Retrieved from[Link]

Application

Comprehensive LC-MS/MS Application Note: Trace Analysis of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Executive Summary & Scientific Rationale (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) [1] is a critical bifunctional alkylating intermediate utilized in the synthesis of complex active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) [1] is a critical bifunctional alkylating intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the high reactivity of its chloroalkyl group, unreacted traces of this compound in final drug products pose a significant genotoxic risk, necessitating rigorous analytical controls in alignment with ICH M7 guidelines.

This application note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the quantification of (3-Chloropropyl)ethyl(methyl)amine (CEMA).

Causality in Experimental Design: While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for volatile amines, primary and secondary amines dissolved in common solvents (e.g., methanol) are prone to condensation reactions, forming methylene-imine artifacts [2]. Furthermore, the thermal lability of the 3-chloropropyl chain under GC inlet temperatures often leads to on-column degradation. Therefore, UHPLC coupled with a triple quadrupole mass spectrometer (QqQ-MS) operated in Positive Electrospray Ionization (ESI+) mode is the superior choice. The use of a low-pH mobile phase ensures the basic tertiary amine is fully protonated, maximizing ionization efficiency and preserving molecular integrity[3].

Analytical Workflow & Self-Validating System

To guarantee trustworthiness, this method is designed as a self-validating system . It integrates isotopically labeled internal standards (IS) to correct for matrix suppression and employs a strict System Suitability Test (SST) sequence that actively monitors for autosampler carryover and detector drift.

Workflow S1 Sample Preparation (Dilution & Internal Standard Addition) S2 Chromatographic Separation (UHPLC, C18 Reversed-Phase) S1->S2 S3 Ionization & Mass Spectrometry (ESI+ & MRM Transitions) S2->S3 S4 Data Processing & Validation (Quantitation & System Suitability) S3->S4

Caption: LC-MS/MS analytical workflow for trace amine hydrochloride quantification.

Mechanistic Insights into MS/MS Fragmentation

Understanding the exact fragmentation pathway is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. In collision-induced dissociation (CID), the even-electron precursor ion [M+H]+ (m/z 136.1) undergoes two primary pathways:

  • Primary Pathway (Quantifier): The most energetically favorable route is the intramolecular nucleophilic displacement of the chlorine atom by the tertiary amine, expelling neutral hydrogen chloride (HCl, 36 Da) to form a highly stable azetidinium product ion at m/z 100.1.

  • Secondary Pathway (Qualifier): Inductive cleavage of the chloropropyl chain, accompanied by hydrogen rearrangement, expels neutral allyl chloride (C3H5Cl, 76 Da) to yield the protonated ethyl(methyl)amine ion at m/z 60.1.

Fragmentation M1 Precursor Ion [M+H]+ m/z 136.1 M2 Product Ion m/z 100.1 (Quantifier) M1->M2 -HCl (-36 Da) M3 Product Ion m/z 60.1 (Qualifier) M1->M3 -C3H5Cl (-76 Da)

Caption: ESI+ fragmentation pathways for (3-Chloropropyl)ethyl(methyl)amine.

Detailed Experimental Protocols

Sample Preparation Protocol

Objective: Extract the amine quantitatively while minimizing matrix-induced ion suppression.

  • Dilution: Accurately weigh 10.0 mg of the API or product matrix and dissolve in 10.0 mL of Methanol:Water (50:50, v/v). Causality: This ratio ensures complete dissolution of both the lipophilic API and the hydrophilic amine hydrochloride salt.

  • Internal Standard Spiking: Add 10 µL of a 1.0 µg/mL D5-labeled internal standard (e.g., D5-CEMA) to 990 µL of the sample extract. Causality: The co-eluting IS perfectly compensates for any ionization suppression in the ESI source caused by the API matrix.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Causality: Removes insoluble excipients that could clog the UHPLC column frit.

  • Transfer: Transfer the supernatant to a deactivated glass autosampler vial. Causality: Standard glass contains active surface silanol groups that irreversibly bind basic amines; deactivated glass prevents analyte loss.

Self-Validating System Suitability Test (SST) Sequence

An analytical batch is only as trustworthy as its boundary controls. Execute the following sequence:

  • Equilibration Blank: Verifies baseline stability.

  • System Suitability Standard (LLOQ): Ensures Signal-to-Noise (S/N) ≥ 10.

  • Calibration Standards (6 points): Evaluates linearity.

  • High Standard (ULOQ): Establishes the upper boundary of the curve.

  • Carryover Blank: Injected immediately after the ULOQ. Causality: If this blank exhibits a signal >20% of the LLOQ, the system automatically invalidates subsequent unknown samples, forcing a needle-wash optimization. This prevents high-concentration samples from producing false positives.

  • Unknown Samples: Analyzed in duplicate.

  • Bracketing QC: Injected every 10 samples to verify instrument drift remains ≤ 15%.

Quantitative Data & Method Parameters

Table 1: UHPLC Chromatographic Conditions Causality: The use of 0.1% Formic Acid lowers the mobile phase pH to ~2.7. Because the tertiary amine in CEMA has a basic pKa, this acidic environment ensures it is fully protonated, preventing peak tailing on the stationary phase and maximizing ESI+ droplet charging.

ParameterSpecification / Condition
Column C18 Reversed-Phase, 100 × 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40 °C

Table 2: MS/MS MRM Transitions & Collision Energies Causality: Monitoring the ³⁷Cl isotope transition (m/z 138.1) provides a secondary layer of structural confirmation, leveraging the natural 3:1 isotopic ratio of chlorine to definitively identify the target compound against isobaric background noise.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
CEMA (Target) 136.1100.115Quantifier
CEMA (Target) 136.160.125Qualifier
CEMA (³⁷Cl Isotope) 138.1102.115Isotopic Confirmation
D5-CEMA (IS) 141.1105.115Internal Standard Normalization

Table 3: System Suitability Test (SST) Acceptance Criteria

SST ParameterAcceptance CriteriaCausality / Rationale
LLOQ Signal-to-Noise S/N ≥ 10Ensures reliable and reproducible detection at the trace limit.
Calibration Linearity R² ≥ 0.995Confirms proportional instrument response across the dynamic range.
Carryover Blank < 20% of LLOQ signalPrevents false positives resulting from autosampler needle residue.
Bracketing QC Drift ± 15% of nominalValidates detector stability and ensures matrix does not foul the source over time.

References

  • Sigma-Aldrich. "(3-chloropropyl)ethyl(methyl)amine hydrochloride | 1609401-32-2". sigmaaldrich.com. Available at: 1

  • Kee, C.-L., et al. "Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap". PubMed (J Mass Spectrom), 2025. Available at: 2

  • "Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry". MDPI, 2025. Available at: 3

  • "A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance". ResearchGate, 2021. Available at: 4

Sources

Method

In Vivo Pharmacological and Toxicological Evaluation of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride: Dosage, Administration, and Covalent Targeting Protocols

Introduction & Mechanistic Rationale (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2) is a bifunctional aliphatic amine widely utilized as a chemical intermediate and a structural building block for ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2) is a bifunctional aliphatic amine widely utilized as a chemical intermediate and a structural building block for pharmacological probes[1],[2]. When transitioning this compound from in vitro synthesis to in vivo biological studies, researchers must account for its highly dynamic structural chemistry.

Unlike standard small-molecule therapeutics, 3-haloalkylamines function as latent3[3]. The hydrochloride salt remains highly stable under acidic or anhydrous conditions. However, upon introduction to physiological pH (7.4) in the bloodstream, the amine is rapidly deprotonated to its free base form. This triggers an intramolecular nucleophilic substitution where the tertiary amine attacks the terminal chlorine-bearing carbon, generating a highly reactive, four-membered 4[4].

This azetidinium intermediate acts as a potent electrophile, readily forming covalent adducts with nucleophilic residues (e.g., cysteines, lysines, or nucleic acids) on biological targets. Consequently, the experimental design for in vivo administration must strictly control the spatiotemporal formation of this ion to prevent premature degradation and ensure target-specific engagement[5].

Pathway of In Vivo Activation

G A Compound HCl Salt (Stable Storage) B Free Base (Physiological pH 7.4) A->B Deprotonation in blood C Azetidinium Ion (Reactive Electrophile) B->C Intramolecular Cyclization D Covalent Adduct (Protein/DNA Target) C->D Nucleophilic Attack

In vivo conversion of (3-Chloropropyl)ethyl(methyl)amine to reactive azetidinium intermediate.

Dosage and Administration Strategy

Because (3-Chloropropyl)ethyl(methyl)amine generates a reactive electrophile, traditional maximum tolerated dose (MTD) approaches often result in acute off-target toxicity (e.g., widespread protein alkylation or cholinergic shock). Dosing must be carefully titrated. Furthermore, the vehicle pH is the single most critical variable ; formulating the drug in a neutral or basic buffer will cause it to cyclize in the syringe prior to injection[5].

Table 1: Recommended In Vivo Dosage and Administration Parameters
Species / RouteDose Range (mg/kg)Recommended VehicleAdministration RateMechanistic Rationale
Mouse (IV) 1.0 – 5.0 mg/kg0.9% NaCl (Adjusted to pH 5.5)Slow Bolus (0.5 mL/min)IV delivery ensures 100% bioavailability. Slow push prevents acute hemodynamic shock from rapid systemic alkylation.
Mouse (IP) 2.5 – 10.0 mg/kg0.9% NaCl (Adjusted to pH 5.5)Standard InjectionIP allows for hepatic first-pass metabolism, useful for evaluating hepatic adduct formation or clearance.
Rat (IV) 0.5 – 3.0 mg/kg0.9% NaCl (Adjusted to pH 5.5)Infusion (1.0 mL/min)Lower dose per kg due to allometric scaling. Infusion via jugular catheter minimizes local tissue necrosis at injection site.
Table 2: Pharmacokinetic & Toxicological Monitoring Parameters
ParameterTarget Tissue / FluidSampling TimepointsAnalytical Method
Parent Compound PK Plasma (K2EDTA)5, 15, 30, 60, 120 minLC-MS/MS (Requires immediate quenching)
Azetidinium Formation Plasma / Liver15, 30, 60 minDerivatization with exogenous nucleophile + LC-MS/MS
Covalent Adduction Target Tissue Homogenate4, 12, 24 hoursBottom-up Proteomics / LC-MS/MS (Adduct mapping)

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocol incorporates built-in stability checks and quenching mechanisms. Without these steps, ex vivo cyclization will artificially skew pharmacokinetic data.

Phase 1: Vehicle Preparation and Validation

Causality: Maintaining an acidic environment keeps the amine protonated, neutralizing its nucleophilicity and preventing premature azetidinium formation[5].

  • Prepare 50 mL of sterile 0.9% NaCl (Saline).

  • Using 0.1 M HCl, carefully titrate the saline to pH 5.5 . Verify with a calibrated pH meter.

  • Filter-sterilize the vehicle through a 0.22 µm PES membrane. Do not use buffers like PBS (pH 7.4), as they will immediately degrade the test article.

Phase 2: Test Article Formulation

Causality: Even at pH 5.5, slow hydrolysis or cyclization can occur over time. The solution must be prepared immediately before dosing.

  • Weigh the required amount of (3-Chloropropyl)ethyl(methyl)amine hydrochloride[2].

  • Dissolve the compound in the pH 5.5 vehicle to achieve the target concentration (e.g., 1 mg/mL).

  • Self-Validation Step: Immediately run a 10 µL aliquot via LC-MS to confirm >98% parent compound integrity and the absence of the azetidinium mass shift (-36 Da from loss of HCl).

  • Keep the formulated solution on ice and administer to the cohort within 30 minutes.

Phase 3: In Vivo Administration (Murine IV Model)

Causality: Rapid injection of alkylating agents can cause localized endothelial damage or acute systemic toxicity.

  • Restrain the mouse using a standard commercial restrainer.

  • Dilate the lateral tail vein using a warming lamp (avoid overheating).

  • Administer the dose via a 27G to 30G needle at a controlled, slow rate (approx. 0.5 mL/min).

  • Apply gentle pressure to the injection site for 30 seconds to prevent hematoma and ensure the reactive compound does not leak into surrounding subcutaneous tissue.

Phase 4: Sample Collection and Ex Vivo Quenching (Critical)

Causality: Once blood is drawn, the physiological pH of the sample will cause the parent compound to continue forming the azetidinium ion in the collection tube, artificially lowering the measured parent drug concentration.

  • Pre-fill K2EDTA blood collection tubes with 10 µL of a strong nucleophilic quenching agent (e.g., 100 mM Sodium Thiosulfate).

  • Draw blood at the designated timepoints and immediately inject it into the pre-filled tubes.

  • Invert gently 5 times. The thiosulfate will instantly ring-open any newly formed azetidinium ions, "freezing" the pharmacokinetic profile at the exact moment of the blood draw.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma, flash-freeze in liquid nitrogen, and store at -80°C until LC-MS/MS analysis.

References

  • Title : (3-Chloropropyl)ethyl(methyl)amine | C6H14ClN | CID 12721790 - PubChem Source : nih.gov URL :[Link]

  • Title : Heather OLIFF | University of California, Irvine | Research profile Source : researchgate.net URL :[Link]

Sources

Application

Application Note: Synthesis of Novel Azaindole-Based G9a/GLP Histone Methyltransferase Inhibitors via O-Alkylation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Reagent: (3-Chloropropyl)ethyl(methyl)amine hydrochloride Scientific Context & Rationale Epigenetic modulation has emerged as a co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Reagent: (3-Chloropropyl)ethyl(methyl)amine hydrochloride

Scientific Context & Rationale

Epigenetic modulation has emerged as a cornerstone of modern targeted oncology. Specifically,1[1]. Overexpression of the G9a-GLP heteromeric complex leads to aberrant transcriptional repression of tumor suppressor genes, making it a highly validated target in various cancers and hemoglobinopathies.2[2]. However, early-generation inhibitors often suffered from poor cellular permeability or dose-limiting toxicities. Recent drug development efforts have pivoted toward novel azaindole scaffolds. A critical structural feature of these next-generation inhibitors is the incorporation of a basic tertiary amine side chain, which binds to the solvent-exposed region of the SET domain, improving both target affinity and aqueous solubility.

G9a_Pathway G9a G9a/GLP Complex (EHMT2/EHMT1) H3K9 Histone H3K9 G9a->H3K9 Methylates Repression H3K9me1/me2 Transcriptional Repression H3K9->Repression Promotes Rescue Gene Reactivation & Apoptosis Repression->Rescue Prevented by API Inhibitor Azaindole Inhibitor (Synthesized API) Inhibitor->G9a Blocks SET Domain Inhibitor->Rescue Restores Function

G9a/GLP Epigenetic Signaling and Inhibition Pathway by Azaindole API.

Reagent Profile & Quantitative Data

To ensure reproducibility, verify that your starting materials meet the following physicochemical parameters before initiating the workflow.

PropertySpecification / Value
Chemical Name 3[3]
CAS Number 1609401-32-2
Molecular Formula C₆H₁₄ClN · HCl (or C₆H₁₅Cl₂N)
Molecular Weight 3[3]
SMILES 4[4]
Physical State Solid
Storage Conditions 3[3]
Purity Requirement ≥ 97% (Required for API synthesis)

Mechanistic Insights: The Causality of Experimental Design

The synthesis relies on a nucleophilic substitution (Sₙ2) where the 7-hydroxyl group of the azaindole core acts as the nucleophile.

  • Why use the hydrochloride salt? Free 3-haloalkylamines are notoriously unstable, spontaneously undergoing intramolecular cyclization to form reactive azetidinium salts, which rapidly polymerize or degrade. Supplying the reagent as a hydrochloride salt protonates the amine, completely inhibiting this premature cyclization during storage.

  • Why K₂CO₃ in DMF? Potassium carbonate is a mild, heterogeneous base. In the highly polar, aprotic solvent N,N-Dimethylformamide (DMF), K₂CO₃ efficiently deprotonates the azaindole hydroxyl group to form a highly nucleophilic phenoxide. Simultaneously, it neutralizes the HCl salt of the alkylating agent in situ, allowing the controlled, steady release of the free base for the alkylation event.

Experimental Protocol: O-Alkylation Workflow

Target Reaction: Synthesis of 7-(3-(ethyl(methyl)amino)propoxy)-azaindole intermediate from1[1].

Step-by-Step Methodology

Step 1: Deprotonation (Nucleophile Activation)

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the azaindole core (105.00 mg, 0.30 mmol, 1.00 eq) and anhydrous DMF (2.10 mL).

  • Add finely powdered, anhydrous Potassium Carbonate (204.43 mg, 1.48 mmol, 5.00 eq).

  • Self-Validation Check: Stir the suspension at room temperature for 15 minutes. A slight color change (often a shift toward yellow) visually validates the successful formation of the phenoxide anion.

Step 2: Alkylation 1.5[5]. 2. Attach a reflux condenser, flush the system with Nitrogen, and 5[5]. 3. Causality Note: The 100 °C temperature is critical. The reaction proceeds via the in situ formation of a transient azetidinium intermediate. Elevated thermal energy is strictly required for the bulky phenoxide to successfully attack and ring-open this strained system.

Step 3: Reaction Monitoring (Quality Control)

  • After 16 hours, sample 5 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS.

  • Self-Validation Check: The complete disappearance of the azaindole starting mass (m/z ~345) and the appearance of the target product mass (m/z ~446) confirms reaction completion.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature. 2.5[5] (KCl and unreacted K₂CO₃). Wash the filter cake thoroughly with Ethyl Acetate (3 × 5 mL).

  • Concentrate the combined filtrate under reduced pressure. Note: Use a high-vacuum rotary evaporator equipped with a 55 °C water bath to efficiently strip the high-boiling DMF without degrading the product.

Step 5: Purification

  • Purify the crude, viscous residue via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (95:5 to 90:10). Crucially, add 1% Triethylamine (Et₃N) to the mobile phase.

  • Causality Note: The basic tertiary amine of the newly synthesized product will interact strongly with the acidic silanol groups of the silica gel, causing severe band streaking. Triethylamine competitively binds these silanol sites, ensuring sharp elution peaks and maximizing recovery yield.

Workflow Step1 1. Deprotonation Azaindole Core + K2CO3 in DMF (15 min, RT) Step2 2. Alkylation Add (3-Chloropropyl)ethyl(methyl)amine HCl Heat to 100 °C for 16h Step1->Step2 Phenoxide Formation Step3 3. Workup Cool, Filter through Celite, Concentrate under High Vacuum Step2->Step3 SN2 / Azetidinium Opening Step4 4. Purification Flash Chromatography (DCM:MeOH + 1% Et3N) Step3->Step4 Crude Residue

Experimental Workflow for the O-Alkylation of Azaindole Core.

References

  • PubChem. "(3-Chloropropyl)ethyl(methyl)amine | C6H14ClN | CID 12721790 - PubChem".[Link]

  • Google Patents. "CN110997671A - Azaindole compounds as histone methyltransferase inhibitors".
  • PMC. "Chemogenomics for drug discovery: clinical molecules from open access chemical probes".[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Alkylation Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields or purity issues when utilizing (3-Chloropropyl)ethyl(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields or purity issues when utilizing (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) [3].

As a bifunctional building block, this reagent is widely used to install tertiary amine side chains onto pharmacophores. However, its dual nature—containing both an electrophilic alkyl chloride and a nucleophilic tertiary amine—presents unique mechanistic challenges that dictate the success or failure of your synthesis.

Core Causality: The Azetidinium Bottleneck

The fundamental cause of yield loss in reactions utilizing 3-haloalkylamines is intramolecular cyclization .

When the stable hydrochloride salt is neutralized to its free base form, the tertiary amine rapidly attacks the terminal carbon bearing the chloride via an intramolecular SN​2 mechanism. This forms a highly strained, 4-membered azetidinium ion [2].

While the azetidinium ion is itself an active electrophile capable of alkylating your target nucleophile, its formation introduces two major failure pathways:

  • Hydrolysis: If the target nucleophile is sterically hindered or insufficiently deprotonated, the azetidinium ion will react with trace water in the solvent, yielding a 3-hydroxypropyl amine byproduct.

  • Dimerization/Polymerization: In the absence of a strong competing nucleophile, the free base molecules will alkylate each other, forming intractable polymeric tars.

Understanding this causality is critical: Your experimental conditions must either outpace the cyclization by using a highly reactive nucleophile, or harness the azetidinium ion in an environment devoid of competing nucleophiles (like water).

Troubleshooting FAQs

Q1: My alkylation yield is consistently below 30%, and I see a highly polar, ninhydrin-positive spot on the baseline of my TLC. What is happening? A: You are observing the formation of the azetidinium salt or its hydrolyzed byproduct. If your target nucleophile (e.g., a phenol or secondary amine) is not fully deprotonated prior to the addition of the (3-Chloropropyl)ethyl(methyl)amine free base, the reagent will cyclize and subsequently hydrolyze. Solution: Pre-form the nucleophile's anion using a strong base (e.g., NaH or Cs2​CO3​ ) for 30 minutes before introducing the alkylating agent.

Q2: Should I isolate the free base before the reaction, or generate it in situ? A: Both methods are viable, but they require strict, self-validating handling:

  • Ex situ (Isolation): If you isolate the free base, it must be extracted into a cold, non-polar solvent, dried with a mild base, and used immediately [1]. Storing the free base at room temperature leads to rapid polymerization.

  • In situ (Biphasic): A highly effective alternative is a biphasic system (e.g., Toluene/Aqueous NaOH ) with a phase-transfer catalyst (PTC). The free base is generated in the aqueous layer, immediately partitions into the toluene layer, and reacts with the substrate, shielding the azetidinium intermediate from aqueous hydrolysis.

Q3: Why does heating the reaction aggressively (e.g., >100°C in DMF) lower my yield? A: While heat accelerates the desired intermolecular SN​2 reaction, it exponentially accelerates the intramolecular cyclization. Furthermore, at elevated temperatures, the azetidinium ion can undergo base-catalyzed elimination ( E2 ) to form an allylamine byproduct. Maintain temperatures between 60–80°C and rely on a more polar solvent or a stronger base rather than excessive heat.

Experimental Protocols

Protocol A: In Situ Biphasic Alkylation (High Yield, Scalable)

Causality: This method avoids the isolation of the unstable free base. The biphasic nature ensures that as the azetidinium ion forms, it is shielded from the bulk aqueous base, preventing hydrolysis while reacting with the lipophilic substrate.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, dissolve your nucleophilic substrate (1.0 eq) in Toluene (10 volumes).

  • Base Addition: Add a 50% w/w aqueous NaOH solution (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq). Stir vigorously for 15 minutes to generate the nucleophile anion.

  • Reagent Addition: Add (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Heating: Heat the biphasic mixture to 70°C under vigorous stirring (to maximize interfacial surface area) for 4–6 hours.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Ex Situ Free-Basing (For Moisture-Sensitive Substrates)

Causality: Required when the target nucleophile is incompatible with water or hydroxide bases (e.g., Grignard reagents or sensitive amides).

Step-by-Step Methodology:

  • Dissolution: Dissolve (3-Chloropropyl)ethyl(methyl)amine hydrochloride in minimal distilled water and cool to 0–5°C in an ice bath [1].

  • Basification: Layer the aqueous solution with cold MTBE or DCM (3 volumes). Slowly add 30% aqueous NaOH dropwise until the aqueous layer reaches pH > 12, maintaining the internal temperature below 10°C.

  • Extraction: Vigorously shake and separate the layers. Extract the aqueous layer twice more with cold MTBE.

  • Drying (Critical Step): Combine the organic layers and dry over anhydrous K2​CO3​ for 10 minutes at 0°C. (Do not use Na2​SO4​ or MgSO4​ , as their slight Lewis acidity can trigger premature cyclization).

  • Immediate Use: Filter the drying agent and immediately add the cold organic solution to your pre-formed nucleophile reaction mixture. Never concentrate the free base to dryness.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the fate of the azetidinium intermediate.

Solvent SystemBase UsedTemp (°C)Azetidinium / Hydrolysis RiskExpected Alkylation Yield
Toluene / Water 50% NaOH (aq) + PTC70°CLow (Biphasic shielding protects intermediate)80 - 90%
DMF (Anhydrous) K2​CO3​ / Cs2​CO3​ 80°CModerate (Azetidinium forms, but reacts well)75 - 85%
Ethanol NaOEt 80°CHigh (Solvolysis leads to ethyl ether byproduct)40 - 50%
Water NaOH 100°CVery High (Rapid hydrolysis to alcohol)< 10%

Mechanistic Workflow

The diagram below illustrates the competing pathways once the hydrochloride salt is neutralized.

G Salt (3-Chloropropyl)ethyl(methyl)amine HCl (Stable Salt) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase NaOH / Base (-HCl) Azetidinium Azetidinium Ion (Cyclized Active Electrophile) FreeBase->Azetidinium Intramolecular SN2 (Heat / Polar Solvent) Product Desired Alkylated Product (High Yield) FreeBase->Product Direct SN2 (Fast Nucleophile) Azetidinium->Product Ring Opening (Target Nucleophile) Degradation Hydrolysis / Dimerization (Yield Loss) Azetidinium->Degradation Water / Slow Nucleophile

Mechanistic pathway of (3-Chloropropyl)ethyl(methyl)amine alkylation and competing side reactions.

References

  • Ashworth, I. W., Chan, L. C., Cox, B. G., & Phillips, A. R. "Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion". Organic Process Research & Development (2018). ResearchGate. URL: [Link]

Optimization

Technical Support Center: Optimizing (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Alkylations

Welcome to the Technical Support Center for (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2). This guide is designed for researchers, process chemists, and drug development professionals optimizing al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2). This guide is designed for researchers, process chemists, and drug development professionals optimizing alkylation workflows involving this critical bifunctional building block. Whether you are synthesizing novel phenothiazine derivatives, tricyclic antidepressants, or complex PROTAC linkers, mastering the unique reactivity of this compound is essential for maximizing yield and purity.

Core Mechanistic Insight: The Azetidinium Intermediate

The fundamental challenge—and opportunity—in using (3-Chloropropyl)ethyl(methyl)amine hydrochloride lies in its activation pathway. The compound is supplied as a stable, non-reactive hydrochloride salt. However, upon deprotonation (free-basing), the tertiary amine undergoes a rapid intramolecular SN​2 cyclization, displacing the terminal chloride to form a highly strained, four-membered azetidinium ion [1][2].

This azetidinium ion is the true electrophilic species that reacts with your target nucleophile. Understanding this causality is the key to all optimization: if the azetidinium ion forms before your nucleophile is ready to trap it, it will irreversibly hydrolyze or polymerize.

ReactionPathway A (3-Chloropropyl)ethyl(methyl)amine Hydrochloride B Free Base (Transient) A->B Base (-HCl) C Azetidinium Ion (Electrophile) B->C Intramolecular Cyclization (-Cl⁻) D Target Alkylated Product C->D + Nucleophile (Desired) E Side Products (Hydrolysis/Polymers) C->E + H2O / Heat (Undesired)

Activation pathway of (3-Chloropropyl)ethyl(methyl)amine highlighting the azetidinium intermediate.

Standard Operating Protocols (SOPs)

Protocol A: In Situ Alkylation (Phase-Transfer Catalysis)

Best for: Robust nucleophiles (e.g., phenols, indoles, phenothiazines) that can tolerate basic, biphasic conditions [3]. Causality: By generating the free base in the presence of the deprotonated nucleophile, the azetidinium ion is trapped the moment it forms, kinetically outcompeting hydrolysis.

Step-by-Step Methodology:

  • Charge Reactor: To a dry round-bottom flask, add the nucleophile (1.0 eq) and (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2–1.5 eq).

  • Solvent Addition: Add a biphasic solvent system (e.g., Toluene:Water, 4:1 v/v).

  • Catalyst: Add a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB, 0.05 eq) to facilitate the transfer of the hydroxide ion into the organic phase.

  • Base Addition: Begin vigorous stirring (>500 rpm) and slowly add 50% aqueous NaOH (3.0 eq). The excess base neutralizes the HCl salt and deprotonates the nucleophile.

  • Thermal Activation: Heat the biphasic mixture to 85–90°C. The elevated temperature provides the activation energy required for the azetidinium ring-opening by the nucleophile.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ex Situ Free-Basing (Cold Extraction)

Best for: Base-sensitive nucleophiles, Grignard reagents, or strictly anhydrous reactions (e.g., C-alkylation using NaH or LDA). Causality: The free base must be isolated without allowing it to cyclize. Low temperatures (< 5°C) kinetically freeze the intramolecular SN​2 attack, allowing the free base to be extracted into an organic solvent intact.

Step-by-Step Methodology:

  • Dissolution: Dissolve (3-Chloropropyl)ethyl(methyl)amine hydrochloride in a minimal volume of ice-cold distilled water.

  • Biphasic Setup: Add an equal volume of cold Methyl tert-butyl ether (MTBE) or Toluene. Cool the entire system to 0–5°C using an ice-salt bath.

  • Neutralization: Under rapid stirring, dropwise add cold 20% w/v aqueous NaOH until the aqueous layer reaches pH > 10. Critical: Maintain the internal temperature strictly below 5°C.

  • Extraction: Immediately transfer to a pre-chilled separatory funnel, isolate the organic layer, and extract the aqueous layer once more with cold MTBE.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 10 minutes. Do not use CaCl₂, as it can form coordination complexes with aliphatic amines.

  • Immediate Use: Filter the solution and use it immediately in the downstream anhydrous reaction. Do not attempt to concentrate the free base to dryness, as it will spontaneously polymerize.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion, even though I added excess alkylating agent. Why? A: The alkylating agent is likely being consumed by hydrolysis or dimerization. If water is present (e.g., in biphasic conditions) and your nucleophile is sterically hindered, water outcompetes the nucleophile for the azetidinium intermediate. Corrective Action: Switch to anhydrous conditions using Protocol B, or use a stronger base (e.g., NaH in DMF) to increase the nucleophilicity of your substrate. Ensure vigorous stirring if using biphasic conditions to maximize interfacial contact.

Q2: I observe a dominant peak in my LC-MS at m/z 118 [M+H]⁺ instead of the expected product. What is this? A: This corresponds to 3-(ethyl(methyl)amino)propan-1-ol (exact mass 117.1 Da). It is the direct hydrolysis product of the azetidinium ion (the free base [M+H]⁺ for the 35Cl isotope is 136, making this a loss of 18 Da). Its presence confirms that the azetidinium intermediate successfully formed but was not trapped by your nucleophile before reacting with water.

Q3: Can I free-base a large batch of (3-Chloropropyl)ethyl(methyl)amine and store it for future use? A: No. The free base is thermodynamically unstable. Even at room temperature, it will undergo spontaneous self-condensation to form azetidinium oligomers and polymers. Always store the compound as the hydrochloride salt and generate the free base immediately prior to use.

Q4: I am experiencing severe emulsion formation during the ex situ free-basing (Protocol B). How can I resolve this? A: Emulsions in this system are typically caused by the amphiphilic nature of the partially neutralized amine. Corrective Action: Avoid overly vigorous shaking during the extraction step; use gentle inversion instead. Adding brine to the aqueous layer prior to extraction increases the ionic strength, which helps break the emulsion and drives the free amine into the organic phase.

Quantitative Optimization Matrix

The following table summarizes the optimal parameters for trapping the azetidinium intermediate based on the class of nucleophile:

Reaction TypeRecommended Solvent SystemBase / CatalystOptimal Temp (°C)Typical YieldPrimary Risk Factor
N-Alkylation (Indoles, Phenothiazines)Toluene / Water (Biphasic)50% NaOH + TBAB85–9075–85%Hydrolysis if biphasic stirring is inadequate (<500 rpm).
O-Alkylation (Phenols)Acetonitrile (Anhydrous)K₂CO₃ (Powdered)70–8080–90%Slow reaction rate if K₂CO₃ is not finely milled.
C-Alkylation (Carbanions)THF (Anhydrous)NaH or LDA0 to 6560–70%Premature cyclization during ex-situ free-basing step.

References

  • Ashworth, I. W., & Chan, L. C. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762.[Link]

  • Couty, F. (2009). Product Subclass 6: Azetidines. Science of Synthesis 40.1 Amino Compounds. Thieme Connect.[Link]

Troubleshooting

side reactions of (3-Chloropropyl)ethyl(methyl)amine hydrochloride

[label="High Alcohol Content Fig 1: Reaction pathways and side-reaction divergence of the free base intermediate. Troubleshooting Start Low Yield in Alkylation Step? CheckByproduct Analyze Byproducts (LC-MS/NMR) Start->C...

Author: BenchChem Technical Support Team. Date: March 2026

[label="High Alcohol Content

Fig 1: Reaction pathways and side-reaction divergence of the free base intermediate.

Troubleshooting Start Low Yield in Alkylation Step? CheckByproduct Analyze Byproducts (LC-MS/NMR) Start->CheckByproduct IsAlcohol High Alcohol Content? CheckByproduct->IsAlcohol IsPolymer High MW Species / Tarry Residue? CheckByproduct->IsPolymer IsAzetidinium Azetidinium Detected? CheckByproduct->IsAzetidinium FixAlcohol Use anhydrous solvents; Avoid aqueous bases. IsAlcohol->FixAlcohol Yes FixPolymer Increase dilution; Lower reaction temperature. IsPolymer->FixPolymer Yes FixAzetidinium Add nucleophile BEFORE base; Use non-polar solvent. IsAzetidinium->FixAzetidinium Yes

Fig 2: Decision-tree workflow for identifying and troubleshooting common side reactions.

Quantitative Data & Reaction Parameters

The following tables summarize the kinetic competition and degradation pathways, providing a data-driven basis for optimizing your reaction conditions.

Table 1: Kinetic Competition: Intramolecular Cyclization vs. Intermolecular Alkylation
Reaction ParameterFavors Desired Alkylation (Intermolecular)Favors Azetidinium Cyclization (Intramolecular)Mechanistic Causality
Solvent Polarity Low to Moderate (e.g., Toluene, DCM)High Aprotic (e.g., NMP, DMF)Polar solvents stabilize the charged azetidinium transition state[1].
Temperature Low to Moderate (0 °C to 40 °C)High (>60 °C)Higher thermal energy overcomes the enthalpic strain of the 4-membered ring[2].
Concentration High Nucleophile ConcentrationHigh Free-Base ConcentrationHigh nucleophile concentration statistically favors bimolecular SN​2 collisions.
Order of Addition Nucleophile + Base, then Alkylating AgentAlkylating Agent + Base, then NucleophilePre-forming the free base without a nucleophile present guarantees cyclization[3].
Table 2: Degradation Pathways and Prevention Strategies
Side ProductAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
Azetidinium Ion m/z=[M−Cl]+ (Stable if trapped)Prolonged heating of free base in polar solvent.Keep reaction temperatures <50 °C; use biphasic conditions.
Alcohol (Hydrolysis) m/z=[M−Cl+OH]+ Trace water; hygroscopic bases ( K2​CO3​ ).Use strictly anhydrous Cs2​CO3​ or DIPEA; dry solvents over 3Å sieves.
Dimer/Polymer Broad peaks, high MW multiplesHigh concentration of the free base.Implement slow, dropwise addition of the alkylating agent.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol 1 utilizes kinetic control to outcompete side reactions, while Protocol 2 allows researchers to isolate the intermediate for rigorous analytical profiling.

Protocol 1: Optimized In Situ Free-Basing for Maximized Alkylation

This protocol minimizes the transient concentration of the free base, statistically favoring the desired intermolecular reaction over dimerization and cyclization.

  • Preparation of Nucleophile : In a flame-dried, nitrogen-purged round-bottom flask, dissolve the target nucleophile (1.0 eq) in anhydrous toluene (0.2 M). Add anhydrous Cs2​CO3​ (2.5 eq) and stir at 60 °C for 30 minutes to ensure complete deprotonation.

  • Preparation of Alkylating Agent : In a separate dry flask, suspend (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2 eq) in anhydrous toluene (0.5 M).

  • Controlled Addition : Using a syringe pump, add the suspension of the hydrochloride salt dropwise to the nucleophile mixture over a period of 1 to 2 hours.

    • Causality Check: The salt is neutralized in situ by the excess Cs2​CO3​ . Because the deprotonated nucleophile is already present in high concentration, the transient free base is immediately consumed in the desired intermolecular SN​2 reaction, outcompeting the slower intramolecular cyclization.

  • Reaction Monitoring : Monitor the reaction via LC-MS. The azetidinium intermediate ( m/z=M−Cl ) should remain <5% throughout the addition phase.

  • Workup : Cool to room temperature and quench with cold water to dissolve inorganic salts. Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Isolation of the Azetidinium Intermediate (For Mechanistic Profiling)

Useful for researchers needing to quantify the exact rate of degradation or validate LC-MS methods.

  • Cyclization : Dissolve (3-Chloropropyl)ethyl(methyl)amine free base (10 mmol) in 1-methyl-2-pyrrolidinone (NMP) (10 mL). Heat the solution to 70 °C for 2 hours to drive the intramolecular cyclization[1].

  • Trapping : Cool the mixture to room temperature and add an aqueous solution of potassium tetraphenylborate ( KBPh4​ , 12 mmol in 10 mL H2​O ).

    • Causality Check: The bulky, non-nucleophilic tetraphenylborate anion forms a highly stable, insoluble ion pair with the polar azetidinium cation, immediately preventing its hydrolysis[1].

  • Isolation : Filter the resulting white precipitate. Wash thoroughly with cold water and dry under high vacuum to yield the azetidinium tetraphenylborate salt for NMR/MS characterization.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals handling (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals handling (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2). As a bifunctional molecule containing both a tertiary amine and an alkyl chloride, its stability in solution is highly dynamic and conditional. This document provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Core Mechanisms & Causality

Q1: Why does my stock solution of (3-Chloropropyl)ethyl(methyl)amine degrade rapidly upon neutralization?

The Causality: The degradation is driven by a highly favorable intramolecular SN2 reaction known as a 1[1]. In its commercial hydrochloride salt form, the tertiary amine is protonated (ammonium), rendering its lone pair unavailable. However, when the pH is raised above the amine's pKa to generate the free base, the nitrogen's lone pair becomes highly nucleophilic. It attacks the terminal carbon bearing the chlorine atom, displacing the chloride ion to form a highly strained, four-membered 2[2].

This azetidinium intermediate is electrophilic and will readily undergo ring-opening hydrolysis in the presence of water, leading to a complex mixture of polymeric and hydroxylated byproducts.

Q2: How do temperature and solvent polarity influence this degradation pathway?

The Causality: The formation of the azetidinium ion is kinetically driven.

  • Temperature: Increased thermal energy accelerates the intramolecular SN2 attack. While the free base might survive for a short window at < 5°C, it3[3].

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state of the cyclization, accelerating degradation. Non-polar solvents (e.g., toluene) suppress the rate of cyclization but do not stop it entirely.

Mechanism A Protonated Amine (HCl Salt) Stable at Low pH B Free Base Amine Nucleophilic Lone Pair A->B + Base (pH > 7) B->A + Acid (pH < 4) C Azetidinium Ion (4-exo-tet cyclization) B->C Intramolecular SN2 (Accelerated by Heat) D Hydrolysis Products (Ring-Opened Degradants) C->D Nucleophilic Attack (e.g., H2O)

Mechanistic pathway of (3-Chloropropyl)ethyl(methyl)amine degradation via azetidinium formation.

Part 2: Quantitative Stability & Troubleshooting

Quantitative Data: Stability Matrix

To maximize the shelf-life and reaction yield, adhere to the empirical stability parameters outlined below.

Table 1: Stability Profile of (3-Chloropropyl)ethyl(methyl)amine

Chemical StatepH RangeTemperatureSolvent EnvironmentStability ProfilePrimary Degradation Pathway
Hydrochloride Salt < 4.0-20°C to 4°CAqueous / MethanolHigh (> 6 months)Negligible
Hydrochloride Salt < 4.025°C (Ambient)AqueousModerate (Weeks)Slow hydrolysis of alkyl chloride
Free Base > 8.0< 5°CToluene / HexanesLow (Hours)Slow azetidinium formation
Free Base > 8.0> 25°CPolar Aprotic (DMF)Critical (Minutes)Rapid cyclization & polymerization
Q3: I need to use the free base for an N-alkylation reaction. How do I prevent azetidinium formation?

The Solution: You must prevent the free base from existing in isolation. The most robust method is in situ generation . Do not attempt to isolate, store, or concentrate the free amine.

Workflow Step1 Weigh HCl Salt (Keep Dry) Step2 Dissolve in Solvent (Chill < 5°C) Step1->Step2 Step3 Add Target Nucleophile Step2->Step3 Step4 Add Base (In Situ) Generate Free Amine Step3->Step4 Step5 Immediate Alkylation (Target Product) Step4->Step5 Fast Reaction Error Azetidinium Formation (Degradation) Step4->Error Delayed Use / Heat

Optimized workflow for utilizing 3-haloalkylamines while minimizing azetidinium degradation.

Table 2: Common Troubleshooting Scenarios
Observed IssueProbable CauseCorrective Action
Multiple new peaks in LC-MS (m/z +18 or +36) Hydrolysis of the azetidinium intermediate during basic extraction.Keep extraction temperatures < 5°C. 3[3].
Loss of starting material without product formation Polymerization of the free base during storage.Never store the free base. Generate it in situ immediately prior to the alkylation step.
Poor peak shape/tailing in LC-MS analysis Un-ionized amine interacting with silica silanols at neutral pH. to ensure complete protonation during analysis.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must validate the integrity of your stock solutions. Below is a self-validating LC-MS protocol designed to detect the onset of azetidinium formation before it ruins your synthetic step.

Protocol: LC-MS Integrity Validation of Stock Solutions

Purpose: To detect trace azetidinium ions and hydrolysis products in (3-Chloropropyl)ethyl(methyl)amine hydrochloride solutions.

Step-by-Step Methodology:

  • Sample Preparation: Dilute an aliquot of the stock solution to 10 µg/mL using an acidic diluent (e.g., 0.1% Formic Acid in 50:50 Water:Acetonitrile). Crucial: The acidic diluent immediately quenches any further cyclization.

  • Column Selection: Utilize a C18 column stable at extreme pH ranges (e.g., Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a rapid linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection (ESI+):

    • Monitor for the intact protonated parent mass: [M+H]+ ≈ 136 m/z (Calculated for C6H14ClN).

    • Validation Check 1: Monitor for the Azetidinium Ion ([M-Cl]+) . Because the chloride is lost during cyclization, the intact azetidinium ring will appear at m/z ≈ 100 (C6H14N+).

    • Validation Check 2: Monitor for the Hydrolysis Product ([M-Cl+OH+H]+) at m/z ≈ 118 (C6H16NO+).

  • Data Interpretation: If the combined peak area of m/z 100 and 118 exceeds 2% of the parent m/z 136 peak, the stock solution has degraded and should be discarded.

References

  • Azetidine - Grokipedia, Grokipedia.
  • 3-(Dimethylamino)propyl chloride hydrochloride, Benchchem.
  • Chloro-N,N-dimethylpropylamine hydrochloride | 29158-33-6, Benchchem.
  • Effect of pH on LC-MS Analysis of Amines, W

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Alkylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of nucleophiles using (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 16...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of nucleophiles using (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2).

While this reagent is a highly valuable building block for introducing basic amine side-chains into pharmaceutical intermediates, its bifunctional nature—housing both a nucleophilic tertiary amine and an electrophilic alkyl chloride—makes it exceptionally prone to side reactions. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you rescue stalled reactions and optimize your yields.

Mechanistic Pathway Analysis

To fix a failing reaction, you must first understand the competing thermodynamic and kinetic pathways at play. Once the hydrochloride salt is neutralized, the free base does not simply wait for your target nucleophile. It actively engages in intramolecular cyclization.

MechanisticPathways Salt (3-Chloropropyl)ethyl(methyl)amine HCl Salt FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Base (-HCl) Azetidinium Azetidinium Ion (Strained Ring) FreeBase->Azetidinium Intramolecular Cyclization Product Desired Alkylated Product FreeBase->Product Nucleophile (SN2) Hydrolysis Hydrolysis Byproduct (Alcohol) FreeBase->Hydrolysis H2O / OH- Azetidinium->Product Nucleophile (Ring Opening) Azetidinium->Hydrolysis H2O / OH-

Figure 1: Competing mechanistic pathways in 3-chloroalkylamine alkylation reactions.

Diagnostic Matrix: Identifying Your Failure Mode

Before adjusting your protocol, compare your analytical data (LC-MS / NMR) against this quantitative diagnostic matrix to identify the root cause of your specific failure.

Observation (LC-MS / TLC)Max ConversionPrimary CauseMechanistic ExplanationCorrective Action
Recovery of unreacted starting materials < 10%Insufficient BaseThe HCl salt was not fully neutralized; the target nucleophile remains protonated.Increase base equivalents (≥2.5 eq).
Mass peak[M-Cl+OH] (+17 Da from reagent) 20 - 40%HydrolysisTrace water reacted with the highly electrophilic azetidinium intermediate.Use strictly anhydrous solvents or azeotropic distillation.
Mass peak [M-Cl]+ (Azetidinium ion) VariableStalled IntermediateIntramolecular cyclization occurred, but the target nucleophile is too weak/hindered to open the ring.Add catalytic KI (10 mol%) or elevate temperature.
Complex mixture / Polymeric baseline N/AOver-AlkylationThe product amine is more nucleophilic than the starting material, leading to runaway alkylation.Maintain dilute conditions (0.05 M) and add reagent dropwise.
Deep-Dive Q&A: Troubleshooting Specific Issues

Q1: I am recovering almost 100% of my unreacted starting materials despite heating the reaction to 80 °C. Why isn't the alkylation initiating? A1: This is a classic stoichiometry failure. (3-Chloropropyl)ethyl(methyl)amine is supplied as a hydrochloride salt to prevent premature self-polymerization. If you are using a 1:1 ratio of base to your target nucleophile, the base is entirely consumed neutralizing the HCl salt of the alkylating agent[1]. Consequently, your target nucleophile remains protonated and unreactive.

  • Causality: Nucleophilic aliphatic substitution requires the nucleophile to be in its most electron-rich state (often anionic). Without excess base, the thermodynamic driving force for deprotonation is lost.

  • Solution: Use a minimum of 2.5 equivalents of base (e.g., K₂CO₃, Cs₂CO₃, or NaH). The first equivalent liberates the free amine, the second deprotonates your nucleophile, and the remaining 0.5 equivalent acts as a kinetic buffer.

Q2: My LC-MS shows a stalled reaction with a major byproduct at +17 Da relative to the free-base reagent. What is happening? A2: You are observing the hydrolysis of the reagent into 3-(ethyl(methyl)amino)propan-1-ol. Once free-based, 3-haloalkylamines rapidly undergo a 4-exo-tet intramolecular cyclization to form a 4-membered azetidinium intermediate[2]. This strained ring possesses approximately 26 kcal/mol of ring strain, making the adjacent carbons exceptionally powerful electrophiles[3]. If your solvent is not strictly anhydrous, trace water will outcompete your sterically hindered nucleophile, opening the ring to form the alcohol.

  • Causality: The intramolecular cyclization is entropically favored and kinetically much faster than intermolecular SN₂ attack by your target nucleophile.

  • Solution: Switch to strictly anhydrous solvents (e.g., dry DMF or MeCN) or perform an azeotropic distillation with toluene prior to adding the base[1].

Q3: The reaction is proceeding, but I am getting a complex mixture of poly-alkylated products. How do I control selectivity? A3: You are experiencing the "runaway train" of amine alkylation[4]. When the free-based (3-chloropropyl)ethyl(methyl)amine reacts with a primary or secondary amine nucleophile, the resulting product is often more nucleophilic than the starting material due to the inductive electron-donating effects of the newly attached alkyl chain[4]. This leads to rapid over-alkylation.

  • Causality: The activation energy for the second alkylation is lower than the first, creating a kinetic trap.

  • Solution: To prevent this, maintain highly dilute conditions (0.05 M) and add the alkylating agent dropwise via a syringe pump over 4 to 6 hours. Alternatively, use a large excess of your target nucleophile if it is inexpensive and easily recoverable.

Troubleshooting Logic Workflow

TroubleshootingLogic Start Issue: Low Yield / No Reaction CheckBase Are you using >2.0 eq of Base? Start->CheckBase FixBase Increase Base to neutralize HCl & deprotonate nucleophile CheckBase->FixBase No CheckWater Is LC-MS showing +17 Da (Hydrolysis)? CheckBase->CheckWater Yes FixBase->CheckWater FixWater Use anhydrous solvent or azeotropic distillation CheckWater->FixWater Yes CheckKinetics Is the nucleophile sterically hindered? CheckWater->CheckKinetics No FixWater->CheckKinetics FixKinetics Add 10-20 mol% KI (Finkelstein Catalysis) CheckKinetics->FixKinetics Yes Success Reaction Proceeds Successfully CheckKinetics->Success No FixKinetics->Success

Figure 2: Troubleshooting logic tree for resolving stalled or low-yield alkylations.

Self-Validating Experimental Protocol: Phase-Transfer Catalyzed (PTC) Alkylation

Why this method? This biphasic system (Toluene / Aqueous NaOH) is a highly robust method widely used in the synthesis of complex pharmaceuticals like phenothiazines[1]. It physically separates the water-sensitive azetidinium intermediate from the aqueous base, drastically reducing hydrolysis while ensuring continuous deprotonation of the nucleophile.

Step 1: Azeotropic Drying & Deprotonation

  • Action: In a round-bottom flask equipped with a Dean-Stark trap, dissolve your target nucleophile (1.0 eq) in toluene. Add aqueous NaOH (50% w/w, 3.0 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq)[1].

  • Causality: The strong base deprotonates the nucleophile at the biphasic interface. TBAB acts as a phase-transfer catalyst, shuttling the anionic nucleophile into the organic layer.

  • Validation Checkpoint: Heat to reflux. The collection of water in the Dean-Stark trap visually confirms the azeotropic removal of moisture, ensuring the organic phase becomes anhydrous before the electrophile is introduced.

Step 2: Free-Basing the Reagent

  • Action: In a separate flask, dissolve (3-Chloropropyl)ethyl(methyl)amine hydrochloride (1.2 eq) in a minimal amount of water. Add cold NaOH (aq) until pH > 10, then extract immediately into toluene. Dry the organic layer over anhydrous Na₂SO₄.

  • Causality: Pre-forming the free base prevents the HCl salt from neutralizing the base in your main reaction vessel, ensuring precise stoichiometric control.

Step 3: Alkylation via Finkelstein Acceleration

  • Action: Add 10 mol% of Potassium Iodide (KI) to the main reaction vessel. Begin dropwise addition of the free-based reagent (from Step 2) over 1 hour at 80 °C.

  • Causality: KI converts the alkyl chloride to an alkyl iodide in situ. Iodide is a superior leaving group, lowering the activation energy for the SN₂ attack and allowing the target nucleophile to outcompete azetidinium formation.

  • Validation Checkpoint: The immediate formation of a fine white precipitate (NaCl/KCl) in the organic phase upon addition confirms the halogen exchange and the progression of the substitution reaction.

Step 4: Workup

  • Action: Cool the reaction to room temperature. Wash the toluene layer with water (3x) to remove the TBAB catalyst and inorganic salts. Concentrate the organic layer under reduced pressure to yield the crude alkylated product.

References
  • Azetidine - Grokipedia. Grokipedia.
  • 4-(Azetidinomethyl) benzophenone | 898777-22-5 - Benchchem. Benchchem.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Master Organic Chemistry.
  • 3-(Dimethylamino)propyl chloride hydrochloride - Benchchem. Benchchem.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Welcome to the technical support center for the synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemistry and provide a robust framework for troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride, providing concise and actionable answers.

Q1: What is the most common synthetic route for preparing (3-Chloropropyl)ethyl(methyl)amine hydrochloride at a laboratory and pilot scale?

A1: The most prevalent and scalable method is the N-alkylation of ethyl(methyl)amine with a suitable 3-chloropropylating agent, typically 1-bromo-3-chloropropane or 1,3-dichloropropane. This is a standard SN2 reaction where the secondary amine acts as a nucleophile. The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid formed, followed by conversion of the free amine product to its hydrochloride salt.

Q2: What are the primary side reactions to anticipate during the N-alkylation step?

A2: The two most significant side reactions are over-alkylation and intramolecular cyclization .

  • Over-alkylation occurs when the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt. This is a common issue as the tertiary amine product is often more nucleophilic than the starting secondary amine.

  • Intramolecular cyclization of the (3-Chloropropyl)ethyl(methyl)amine product can occur to form 1-ethyl-1-methylpyrrolidinium chloride, a cyclic quaternary ammonium salt. This is particularly favored at elevated temperatures.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: A combination of analytical techniques is recommended. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting amine. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for tracking the formation of the desired product and volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the final product and for identifying and quantifying impurities, including the quaternary ammonium and cyclized byproducts.

Q4: What are the critical safety considerations when working with the reagents involved in this synthesis?

A4: The reagents used in this synthesis present several hazards. 1-bromo-3-chloropropane is a lachrymator and is toxic. Ethyl(methyl)amine is a flammable and corrosive liquid. It is imperative to conduct all operations in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For scale-up operations, a thorough process safety review is essential to manage the risks associated with handling larger quantities of these hazardous materials.

Troubleshooting Guide

This section provides a detailed breakdown of potential problems you may encounter during the scale-up synthesis, their probable causes, and systematic solutions.

Problem 1: Low Yield of the Desired Tertiary Amine
Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Monitor reaction progress by TLC or GC. The presence of significant amounts of starting ethyl(methyl)amine indicates an incomplete reaction.- Increase reaction time. - Gradually increase the reaction temperature while carefully monitoring for the formation of side products. - Ensure the base is sufficiently strong and soluble in the reaction medium to effectively neutralize the acid generated.
Competitive Elimination Reaction Analyze the reaction mixture by GC-MS for the presence of allyl chloride or other elimination byproducts.- Use a less sterically hindered base. - Maintain a lower reaction temperature. Elimination reactions are often favored at higher temperatures.
Loss of Volatile Reactants Check the integrity of the reaction setup, especially the condenser efficiency, particularly when working with low-boiling point amines like ethyl(methyl)amine.- Use a more efficient condenser (e.g., a double-surface or coil condenser). - On a larger scale, consider a closed-system reactor.
Problem 2: Significant Formation of Quaternary Ammonium Salt
Potential Cause Diagnostic Check Proposed Solution
Over-alkylation Analyze the crude product by ¹H NMR. The presence of characteristic peaks for the quaternary ammonium salt (downfield shifted N-alkyl protons) confirms this side reaction.- Use a slight excess of the starting ethyl(methyl)amine relative to the alkylating agent. - Add the alkylating agent slowly and portion-wise to maintain a low concentration relative to the secondary amine. - Maintain a lower reaction temperature to decrease the rate of the second alkylation.
Problem 3: Presence of 1-ethyl-1-methylpyrrolidinium chloride Impurity
Potential Cause Diagnostic Check Proposed Solution
Intramolecular Cyclization Use ¹H and ¹³C NMR to identify the characteristic signals of the cyclic quaternary ammonium salt.- Keep the reaction and work-up temperatures as low as practically possible. - Convert the free amine to its hydrochloride salt as soon as possible after the reaction is complete, as the protonated amine is not nucleophilic and cannot cyclize.
Problem 4: Difficulty in Isolating a Pure Hydrochloride Salt
Potential Cause Diagnostic Check Proposed Solution
Co-precipitation of Impurities Analyze the isolated solid by NMR and HPLC to identify the nature of the impurities.- Recrystallization: Use a suitable solvent system. A common approach is to dissolve the crude hydrochloride salt in a minimal amount of a polar solvent (e.g., ethanol, isopropanol) and then precipitate the pure product by adding a less polar solvent (e.g., diethyl ether, ethyl acetate). - Solvent Trituration: Wash the crude solid with a solvent in which the desired product has low solubility, but the impurities are soluble.
Hygroscopic Nature of the Product The product appears oily or gummy and is difficult to handle and dry.- Dry the final product under high vacuum at a slightly elevated temperature. - Handle and store the product in a dry atmosphere (e.g., in a desiccator or glove box).

Experimental Protocols

The following are generalized protocols that should be optimized for your specific scale and equipment.

Protocol 1: Synthesis of (3-Chloropropyl)ethyl(methyl)amine (Free Base)
  • Reaction Setup: In a well-ventilated fume hood, equip a suitably sized reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reagent Charging: Charge the reactor with ethyl(methyl)amine and a suitable solvent (e.g., acetonitrile, THF). Add a base (e.g., potassium carbonate).

  • Addition of Alkylating Agent: Cool the mixture in an ice bath. Slowly add 1-bromo-3-chloropropane via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting amine.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude free amine.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude (3-Chloropropyl)ethyl(methyl)amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration.

  • Purification: Wash the solid with cold solvent to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent system such as ethanol/diethyl ether.

  • Drying: Dry the purified (3-Chloropropyl)ethyl(methyl)amine hydrochloride under vacuum.

Visualizing the Process

Diagram 1: Synthetic Pathway and Major Side Reactions

G A Ethyl(methyl)amine C (3-Chloropropyl)ethyl(methyl)amine (Desired Product) A->C + B (N-Alkylation) B 1-Bromo-3-chloropropane D Quaternary Ammonium Salt (Over-alkylation Product) C->D + B E 1-Ethyl-1-methylpyrrolidinium chloride (Cyclization Product) C->E Intramolecular Cyclization

Caption: Synthetic route to (3-Chloropropyl)ethyl(methyl)amine and key side products.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Time/Temp Check Base incomplete->troubleshoot_incomplete check_volatiles Check for Loss of Volatile Reactants complete->check_volatiles troubleshoot_volatiles Improve Condenser Efficiency check_volatiles->troubleshoot_volatiles Loss Detected check_elimination Analyze for Elimination Products check_volatiles->check_elimination No Loss troubleshoot_elimination Use Less Hindered Base Lower Temperature check_elimination->troubleshoot_elimination Elimination Detected

Caption: Decision tree for troubleshooting low product yield.

References

This guide was compiled using information from a variety of sources to ensure technical accuracy and practical relevance. Further details can be found in the following references.

No specific synthesis papers for (3-Chloropropyl)ethyl(methyl)amine hydrochloride were found in the provided search results. The references below provide general context for the synthesis and purification of related amines and their salts.

Troubleshooting

Technical Support Center: Troubleshooting (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride . This bifunctional intermediate is highly valuable in the development of active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride . This bifunctional intermediate is highly valuable in the development of active pharmaceutical ingredients (APIs)[1]. However, because the molecule contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride, its synthesis is notoriously prone to over-alkylation, dimerization, and hydrolysis.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to isolate high-purity material.

Part 1: Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in troubleshooting. The reaction between N-ethylmethylamine and 1-bromo-3-chloropropane relies on the differential leaving group ability of bromide versus chloride. Failure to control reaction kinetics leads to the cascade of impurities shown below.

G A Starting Materials: N-Ethylmethylamine + 1-Bromo-3-chloropropane B Target Product: (3-Chloropropyl)ethyl(methyl)amine A->B SN2 (Br displacement) Controlled Temp (40°C) D Impurity B: Diamine Dimer (Bis-alkylation) A->D SN2 (Cl displacement) Excess Amine / Prolonged Heat C Impurity A: Quaternary Ammonium Salt (Over-alkylation) B->C Excess Alkylating Agent High Concentration E Impurity C: 3-Hydroxypropyl Derivative (Hydrolysis) B->E H2O / OH- Exposure During Aqueous Workup

Reaction pathways showing the synthesis of (3-Chloropropyl)ethyl(methyl)amine and major impurities.

Part 2: Quantitative Impurity Profiling

Below is a summary of the typical impurity profile encountered during standard batch synthesis, along with the targeted removal strategies integrated into our protocol.

ImpurityStructural OriginTypical Crude Abundance (%)Primary Mitigation / Removal Method
Quaternary Ammonium Salt Over-alkylation of the newly formed tertiary amine product.5 – 12%Rejected into the aqueous waste during the pH 11 free-base extraction.
Diamine Dimer Bis-alkylation (amine displaces both Br and Cl).3 – 8%Preventative: Strict temperature control. Removal: Selective crystallization.
3-Hydroxypropyl Derivative Hydrolysis of the alkyl chloride during basic workup.2 – 5%Preventative: Cold, rapid basification (0–5 °C) and immediate extraction.
Unreacted Alkyl Halide Incomplete conversion of 1-bromo-3-chloropropane.< 5%Removed in the organic waste during the initial 1M HCl acidic extraction.
Part 3: Frequently Asked Questions (Troubleshooting)

Q1: My final hydrochloride salt is contaminated with a highly polar, non-extractable impurity. How do I remove it? Causality: This is the quaternary ammonium salt (Impurity A). It forms when your tertiary amine product acts as a nucleophile and attacks another molecule of 1-bromo-3-chloropropane. Solution: Because it is a permanent salt, it will not partition into the organic phase during the basified extraction step. Ensure you perform a strict acid-base workup. Extract the free base into methyl tert-butyl ether (MTBE) at pH 11; the quaternary salt will remain in the aqueous waste. To prevent its formation entirely, maintain strict stoichiometry (use a slight excess of the amine, never the alkyl halide) and keep the reaction concentration below 1.0 M.

Q2: GC-MS analysis of the crude free base shows a significant peak at nearly double the expected molecular weight. What is this, and how do I prevent it? Causality: This is the diamine dimer (N,N'-diethyl-N,N'-dimethyl-1,3-propanediamine). It occurs when N-ethylmethylamine displaces both the bromide and the chloride leaving groups on the 1,3-dihalopropane. Solution: Exploit the differential leaving group ability between bromide and chloride. Bromide is a significantly better leaving group. By strictly controlling the reaction temperature to 40–45 °C, you provide enough activation energy for the SN_2 displacement of the bromide without initiating the displacement of the chloride [1][2]. If dimerization persists, use a syringe pump to slowly add the amine to the alkyl halide over 2 hours.

Q3: During the free-base extraction, my yield drops, and I observe a new M-Cl+OH peak. What went wrong? Causality: The 3-chloropropyl group is highly susceptible to nucleophilic substitution by hydroxide ions (hydrolysis), forming 3-(ethyl(methyl)amino)propan-1-ol. This happens if the aqueous basification step is too warm or takes too long. Solution: Perform the basification step at 0–5 °C using cold 2M NaOH, and extract the free base into the organic solvent immediately [2][3]. Minimize the contact time between the product and the highly basic aqueous phase.

Q4: The isolated hydrochloride salt is extremely hygroscopic and discolors over time. How can I achieve a stable, crystalline powder? Causality: Trace amounts of unreacted N-ethylmethylamine hydrochloride or trapped moisture prevent proper crystallization, leading to a deliquescent solid. Solution: Do not evaporate the free base to dryness before salt formation. Instead, dry the organic extract thoroughly over anhydrous Na₂SO₄. Filter, then precipitate the salt by adding a stoichiometric amount of anhydrous HCl in dioxane at 0 °C. Recrystallize the resulting solid from anhydrous acetonitrile to reject the more soluble amine hydrochloride impurities [3][1].

Part 4: Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Alkylation Reaction
  • Dissolve 1-bromo-3-chloropropane (1.0 eq) in anhydrous MTBE (to achieve a 0.8 M solution).

  • Add anhydrous K₂CO₃ (1.5 eq) to act as a non-nucleophilic acid scavenger.

  • Slowly add N-ethylmethylamine (1.05 eq) while maintaining the internal temperature at 40–45 °C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot by GC-MS. The reaction is complete when the peak for 1-bromo-3-chloropropane is <2% relative to the product.

Step 2: Selective Acidic Extraction
  • Filter the reaction mixture to remove inorganic salts (KBr, K₂CO₃).

  • Transfer the filtrate to a separatory funnel and extract with cold 1M HCl (3 x 50 mL).

  • Mechanism: The basic product and unreacted amine become protonated and move to the aqueous layer. Non-basic impurities (unreacted alkyl halide) remain in the MTBE.

  • Validation Checkpoint: Spot the MTBE layer on a TLC plate and stain with Ninhydrin. It must show no color change (indicating all amines have successfully transferred to the aqueous layer). Discard the MTBE layer.

Step 3: Cold Basification & Free-Base Isolation
  • Cool the combined aqueous acidic layers in an ice bath to 0–5 °C .

  • Add cold MTBE (equal volume) to the flask before basification to ensure immediate partitioning.

  • Slowly add cold 2M NaOH until the aqueous layer reaches strictly pH 10.5–11.0 .

  • Immediately separate the layers. Extract the aqueous layer with one more portion of cold MTBE.

  • Validation Checkpoint: Check the pH of the aqueous waste. If it is below 10, product is being lost. If it is above 12, the risk of hydrolysis (Impurity C) increases exponentially.

Step 4: Anhydrous Salt Precipitation
  • Dry the combined MTBE free-base layers over anhydrous Na₂SO₄ for 30 minutes. Filter into a dry, inert-gas-purged round-bottom flask.

  • Cool the solution to 0 °C.

  • Dropwise, add 4M HCl in dioxane (1.0 eq) under vigorous stirring. A white precipitate will form immediately.

  • Filter the precipitate under a nitrogen blanket and wash with cold, anhydrous MTBE.

  • Recrystallize from boiling anhydrous acetonitrile.

  • Validation Checkpoint: The final product should be a free-flowing white powder. A sample left exposed to ambient air for 10 minutes should not immediately deliquesce (turn into a liquid), confirming the absence of hygroscopic impurities.

Part 5: References
  • Title: Compounds, pharmaceutical composition and their use in treating neurodegenerative diseases (Synthesis methodology for 3-chloropropylalkylamines via 1-bromo-3-chloropropane). Source: WIPO (PCT) Patent WO2015193255A1. URL:

  • Title: Synthesis and Properties of Novel Bifunctional Nitrosamines with ω-Chloroalkyl Groups (Details on the synthesis, extraction, and hydrolysis vulnerabilities of 3-chloropropylamine hydrochlorides). Source: Chemical & Pharmaceutical Bulletin, 2002, 50(8), 1060-1065. URL: [Link]

  • Title: 3-Chloro-N-ethyl-N-methylpropan-1-amine Hydrochloride Product Specification & Analytical Capabilities (Reference standard for impurity profiling and polymorphic stability). Source: Pharmaffiliates. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Analogs in CNS Drug Design

The introduction of dialkylaminopropyl side chains is a foundational strategy in the design and synthesis of neuroactive pharmaceuticals. This structural motif is the critical pharmacophore appendage in classic tricyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of dialkylaminopropyl side chains is a foundational strategy in the design and synthesis of neuroactive pharmaceuticals. This structural motif is the critical pharmacophore appendage in classic tricyclic antidepressants (e.g., imipramine) and phenothiazine antipsychotics (e.g., chlorpromazine) [4]. The substitution pattern on the terminal amine fundamentally dictates the molecule's lipophilicity, steric bulk, and receptor binding affinity.

As drug development shifts toward highly selective ligands with minimized extrapyramidal side effects, researchers are moving beyond traditional symmetric amines. This guide provides an objective, data-driven comparison of the asymmetric (3-Chloropropyl)ethyl(methyl)amine hydrochloride (EMCPA) against its symmetric industry-standard analogs: the dimethyl (DMCPA ) and diethyl (DECPA ) variants.

Structural & Physicochemical Comparison

The choice of the terminal alkylating agent directly impacts the blood-brain barrier (BBB) permeability and the spatial fit within the binding pockets of target receptors (such as Dopamine D2, Serotonin 5-HT, and Histamine H1).

PropertyDMCPA (Dimethyl)EMCPA (Ethyl-Methyl)DECPA (Diethyl)
CAS Number 5407-04-5 [3]1609401-32-2 [1]4535-85-7[2]
Molecular Formula C₅H₁₃Cl₂NC₆H₁₅Cl₂NC₇H₁₇Cl₂N
Molecular Weight 158.07 g/mol 172.10 g/mol 186.12 g/mol
Steric Bulk LowModerateHigh
Topological Polar Surface Area 3.2 Ų3.2 Ų3.2 Ų
Lipophilicity (LogP) Lowest (~1.1)Intermediate (~1.6)Highest (~2.1)
Primary Application Promazine/Chlorpromazine analogsFine-tuning receptor selectivityDiethazine/Ethopropazine analogs

Causality in Drug Design: Why choose the asymmetric EMCPA over the ubiquitous DMCPA? The ethyl(methyl)amine group breaks molecular symmetry and provides an intermediate steric and lipophilic profile. In CNS drug development, crossing the BBB is highly dependent on LogP. While DMCPA derivatives have established efficacy, modifying the terminal amine to an ethyl(methyl) group can subtly alter the ligand's orientation within the receptor pocket. This steric tuning is often utilized to maintain therapeutic binding affinity while reducing off-target interactions that cause adverse side effects [5].

The Mechanistic Imperative of the Hydrochloride Salt

A critical aspect of handling these bifunctional alkylating agents is their storage and reaction state. All three analogs are supplied and stored exclusively as hydrochloride salts.

The Causality of Stability: Free 3-haloalkylamines are intrinsically unstable. The nucleophilic nitrogen can undergo rapid intramolecular SN​2 attack on the alkyl chloride, forming a highly reactive, toxic azetidinium or pyrrolidinium intermediate. This leads to spontaneous, exothermic polymerization during storage. The hydrochloride salt protonates the amine ( R3​NH+ ), completely neutralizing its nucleophilicity and ensuring long-term shelf stability[3]. Consequently, any experimental protocol must incorporate an in situ free-basing step.

Standardized Experimental Protocol: N-Alkylation Workflow

The following methodology outlines a self-validating system for the N-alkylation of a generic pharmacophore core (e.g., a phenothiazine or tetrahydroisoquinoline) using EMCPA. This protocol is designed to maximize yield by mitigating the poor electrophilicity of alkyl chlorides.

Reagents & Materials
  • Nucleophile: Pharmacophore core (1.0 equiv)

  • Alkylating Agent: EMCPA (1.2 equiv)

  • Base: Potassium carbonate ( K2​CO3​ , anhydrous) (3.0 equiv)

  • Catalyst: Potassium iodide ( KI ) (0.2 equiv)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) or Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation and Free-Basing: Suspend the pharmacophore core (1.0 equiv) and anhydrous K2​CO3​ (3.0 equiv) in anhydrous CH3​CN under an inert nitrogen atmosphere. Add EMCPA (1.2 equiv) to the stirring mixture.

    • Causality: The excess K2​CO3​ serves a dual purpose. It acts as a proton scavenger for the final coupling, but more importantly, it immediately deprotonates the EMCPA hydrochloride salt in situ, liberating the reactive free amine required for the side chain.

  • Finkelstein Halogen Exchange: Add KI (0.2 equiv) to the reaction mixture. Elevate the temperature to 80°C (reflux).

    • Causality: Chlorine is a mediocre leaving group, and direct SN​2 attack by a bulky secondary amine on an alkyl chloride is kinetically slow, often leading to degradation side-products. The addition of KI initiates a Finkelstein reaction, exchanging the chloride for an iodide in situ. Alkyl iodides are vastly superior electrophiles, drastically lowering the activation energy for the subsequent coupling [5].

  • Nucleophilic Substitution ( SN​2 ): Maintain reflux for 12–18 hours. Monitor the consumption of the pharmacophore via TLC or LC-MS. The liberated alkyl iodide intermediate is rapidly consumed by the pharmacophore's nucleophilic center.

  • Workup & Isolation: Cool the mixture to room temperature, filter out the inorganic salts ( KCl , unreacted K2​CO3​ ), and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate the target CNS-active compound.

Reaction Logic & Pathway Visualization

The following diagram maps the kinetic and chemical logic of the Finkelstein-catalyzed N-alkylation protocol described above.

AlkylationWorkflow A Aminoalkyl Chloride HCl Salt (Stable Precursor) B Base Addition (e.g., K2CO3) In situ Free-Basing A->B Deprotonation C KI Catalyst Addition Finkelstein Halogen Exchange B->C Amine Liberation D Reactive Alkyl Iodide (Transient Electrophile) C->D Cl to I Exchange F N-Alkylated Target Ligand (CNS Active Compound) D->F Electrophile Donor E Pharmacophore Core (e.g., Phenothiazine, THIQ) E->F SN2 Attack

Fig 1: Mechanistic workflow of Finkelstein-catalyzed N-alkylation using aminoalkyl chlorides.

References
  • PubChem. "(3-Chloropropyl)ethyl(methyl)amine | C6H14ClN | CID 12721790".
  • NCATS. "N-(3-Chloropropyl)diethylamine hydrochloride".
  • BOC Sciences. "CAS 5407-04-5 (N,N-Dimethyl-3-chloropropylamine hydrochloride)".
  • RSC Publishing. "Organic & Biomolecular Chemistry".
  • PMC. "Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors".
Comparative

Biological Activity Comparison: (3-Chloropropyl)ethyl(methyl)amine Hydrochloride vs. Traditional Alkylating Agents

Executive Summary In the landscape of covalent drug design and chemotherapy, the selection of an alkylating warhead dictates both the efficacy and the toxicity profile of the resulting compound. (3-Chloropropyl)ethyl(met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of covalent drug design and chemotherapy, the selection of an alkylating warhead dictates both the efficacy and the toxicity profile of the resulting compound. (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) represents a specialized class of mono-functional, "soft" alkylating precursors [1].

Unlike traditional nitrogen mustards (e.g., mechlorethamine, chlorambucil) which act as highly reactive, bis-functional DNA cross-linkers, 3-chloropropyl derivatives operate via a distinct kinetic and mechanistic pathway. By forming a less strained azetidinium intermediate rather than a highly reactive aziridinium ion, this compound offers researchers a tunable electrophile ideal for targeted covalent inhibitors (TCIs) and protein-specific modifications without the severe off-target mutagenicity associated with classical chemotherapeutics.

Mechanistic Divergence: Azetidinium vs. Aziridinium Kinetics

To understand the biological activity of (3-Chloropropyl)ethyl(methyl)amine, one must analyze the causality behind its activation. Alkylating agents of this class do not typically react via direct bi-molecular nucleophilic substitution ( SN​2 ). Instead, they undergo intramolecular cyclization to form a reactive cyclic onium intermediate.

  • The Hard Alkylator Pathway (Traditional Mustards): Compounds containing a 2-chloroethyl group (like mechlorethamine) rapidly cyclize to form a 3-membered aziridinium ion . Due to severe Baeyer ring strain, this intermediate is a "hard" and highly reactive electrophile. It indiscriminately attacks hard nucleophiles, most notably the N7 position of guanine in DNA. Because traditional mustards possess two 2-chloroethyl groups, they cause lethal interstrand DNA cross-links [2].

  • The Soft Alkylator Pathway (3-Chloropropyl derivatives): (3-Chloropropyl)ethyl(methyl)amine possesses an extended carbon chain. Intramolecular attack by the tertiary amine yields a 4-membered azetidinium ion . The 4-membered ring possesses significantly less angle strain than its 3-membered counterpart. Consequently, the azetidinium ion is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially reacts with soft nucleophiles—such as the sulfhydryl (-SH) groups of cysteine residues on proteins (e.g., tubulin)—rather than DNA [3]. Furthermore, as a mono-functional agent, it is structurally incapable of DNA cross-linking.

G cluster_0 Soft Mono-Alkylation Pathway cluster_1 Hard Bis-Alkylation Pathway A (3-Chloropropyl)amine B Azetidinium Ion (4-membered ring) A->B Intramolecular Cyclization (Slow) C Protein Alkylation (Soft Nucleophiles: -SH) B->C Nucleophilic Attack D Nitrogen Mustard (2-Chloroethyl) E Aziridinium Ion (3-membered ring) D->E Intramolecular Cyclization (Fast) F DNA Cross-linking (Hard Nucleophiles: N7-G) E->F Bis-Alkylation

Mechanistic divergence between 3-chloropropyl (azetidinium) and 2-chloroethyl (aziridinium) agents.

Comparative Biological Activity

The structural differences directly translate to divergent biological and cytotoxic profiles. The table below summarizes the comparative performance of (3-Chloropropyl)ethyl(methyl)amine against standard reference agents.

Property(3-Chloropropyl)ethyl(methyl)amineMechlorethamine (HN2)Chloroethylureas (CEUs)
Alkylating Moiety 3-ChloropropylBis-(2-chloroethyl)Mono-(2-chloroethyl)
Reactive Intermediate Azetidinium (4-membered)Aziridinium (3-membered)Aziridinium (3-membered)
Primary Biological Target Proteins (Cysteine -SH)DNA (Guanine N7)Proteins / Peptides
DNA Cross-linking No (Mono-functional)Yes (Bis-functional)No (Mono-functional)
Relative Alkylation Rate Slow / ControlledVery Fast / AggressiveModerate
Primary Cytotoxic Mechanism Targeted protein inactivationDouble-strand DNA breaksTubulin alkylation
Mutagenic Potential LowExtremely HighLow to Moderate

Data synthesis based on alkylation kinetics of azetidinium vs. aziridinium intermediates in standard nucleophilic trapping assays [2][3].

Self-Validating Experimental Protocols

To objectively compare the alkylating power of (3-Chloropropyl)ethyl(methyl)amine against other agents, researchers rely on the 4-(4-nitrobenzyl)pyridine (NBP) assay . NBP acts as a surrogate for biological nucleophiles. Alkylation of NBP produces a quaternary intermediate that, upon basification, yields a deep violet chromophore measurable at 540 nm [4].

Protocol: Comparative NBP Alkylation Kinetics Assay

Objective: To quantify the relative electrophilic reactivity of the azetidinium intermediate versus traditional aziridinium formers.

Reagents Required:

  • Test compounds: (3-Chloropropyl)ethyl(methyl)amine HCl, Mechlorethamine HCl (Positive Control).

  • 4-(4-nitrobenzyl)pyridine (NBP) reagent (5% w/w in acetone).

  • 0.2 M Sodium acetate-acetic acid buffer (pH 4.0).

  • 0.25 M NaOH.

  • Ethyl acetate.

Step-by-Step Methodology:

  • Preparation: Dissolve the test compound (12 µmol) in 1.0 mL of acetone. Prepare a parallel positive control using Mechlorethamine.

  • Incubation (Alkylation): In a sealed reaction tube, combine 3.0 mL of the acetate buffer (pH 4.0), the 1.0 mL test compound solution, and 1.0 mL of the 5% NBP solution. Adjust the total volume to 7.0 mL with distilled water.

  • Thermal Activation: Incubate the mixture in a water bath at 37°C for exactly 60 minutes to allow the intramolecular cyclization and subsequent NBP alkylation to occur.

  • Quenching & Basification: Chill the tubes in an ice bath to halt the reaction. Add 2.0 mL of acetone and 1.5 mL of 0.25 M NaOH. Critical Step: The addition of NaOH deprotonates the alkylated NBP, forming the colored product.

  • Extraction & Quantification: Immediately extract the mixture with 5.0 mL of ethyl acetate. Separate the organic layer and measure the absorbance at 540 nm using a UV-Vis spectrophotometer exactly 30 seconds after NaOH addition (the color is transient).

  • Data Analysis: Plot the absorbance values. (3-Chloropropyl)ethyl(methyl)amine will show a significantly lower, yet sustained, absorbance curve compared to the rapid spike seen with Mechlorethamine, validating its "soft" electrophilic nature.

NBP_Workflow Step1 1. Incubation Test Agent + NBP in Buffer (37°C, 60 min) Step2 2. Quenching & Basification Ice Bath + 0.25M NaOH Step1->Step2 Step3 3. Extraction Partition into Ethyl Acetate Step2->Step3 Step4 4. Quantification Read Absorbance at 540 nm Step3->Step4

Standard 4-(4-nitrobenzyl)pyridine (NBP) colorimetric assay workflow for alkylating agents.

Strategic Applications in Drug Development

For drug development professionals, substituting a 2-chloroethyl group with a 3-chloropropyl group like the one found in (3-Chloropropyl)ethyl(methyl)amine is a deliberate structural design choice.

By utilizing this compound as a synthetic building block, chemists can engineer Targeted Covalent Inhibitors (TCIs) . The soft azetidinium intermediate ensures that the drug remains largely inert while circulating in the bloodstream. It only reacts when it is non-covalently docked into a specific protein binding pocket that places a nucleophilic cysteine residue in close, prolonged proximity to the warhead. This proximity-driven alkylation drastically widens the therapeutic window, offering a massive safety advantage over the systemic toxicity of traditional bis-alkylating nitrogen mustards.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12721790, (3-Chloropropyl)ethyl(methyl)amine" PubChem, [Link]. Accessed 12 March 2026.

  • Wheeler, G. P., and Chumley, S. "Alkylating activity of 1,3-bis(2-chloroethyl)-1-nitrosourea and related compounds." Journal of Medicinal Chemistry, [Link].

  • E. L. R. et al. "Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents." Cancer Research, [Link].

Validation

In Vitro vs. In Vivo Efficacy of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride: A Comparative Guide for Drug Development

In the landscape of rational drug design, the selection of an alkylating building block dictates the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) success of the resulting Active Pharmaceutical Ingredient (API)....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design, the selection of an alkylating building block dictates the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) success of the resulting Active Pharmaceutical Ingredient (API). (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2)[1] is a highly specialized bifunctional intermediate used to install the 3-(ethylmethylamino)propyl pharmacophore.

Unlike traditional drugs, the "efficacy" of a chemical building block is evaluated across two distinct dimensions:

  • In Vitro Synthetic Efficacy: Its chemical reactivity and coupling yield during API synthesis compared to alternative alkylating agents.

  • Translational Efficacy (In Vitro to In Vivo): How the resulting ethyl-methyl substituted API performs in cellular assays (e.g., target binding) versus systemic animal models (e.g., metabolic stability and blood-brain barrier penetration)[2].

This guide objectively compares the performance of (3-Chloropropyl)ethyl(methyl)amine hydrochloride against the industry-standard dimethyl alternative, providing drug development professionals with actionable, self-validating experimental frameworks.

Comparative Efficacy: Ethyl-Methyl vs. Dimethyl Alternatives

The most common alternative to this compound is 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: 5407-04-5)[3], which installs a symmetrical dimethylamino group (a classic motif in tricyclic antidepressants and phenothiazines). However, substituting a methyl group for an ethyl group fundamentally alters the molecule's behavior.

In Vitro Efficacy (Chemical Reactivity & Target Affinity)
  • Symmetry Breaking: The ethyl-methyl amine introduces structural asymmetry. When the synthesized API binds to a target receptor, this asymmetry can lock the side chain into specific bioactive conformations, significantly enhancing in vitro binding affinity. For example, in the development of Peperomin E derivatives targeting leukemia stem cells (LSCs), the ethyl-methyl variant exhibited exclusive, potent cytotoxicity against LSC-like cells (IC50 = 0.5 μM), outperforming symmetrical analogs[4].

  • Coupling Reactivity: In vitro SN2 alkylation using the ethyl-methyl variant requires slightly higher activation energy due to the steric bulk of the ethyl group compared to the dimethyl variant, but it still achieves >90% yields under optimized base-catalyzed conditions.

In Vivo Efficacy (Pharmacokinetics & Metabolism)
  • Enhanced Lipophilicity: The addition of a single -CH2- unit increases the partition coefficient (LogP). This subtle shift enhances in vivo cellular permeability and blood-brain barrier (BBB) penetration, making it superior for neuro-active compounds.

  • Metabolic Reprogramming: In vivo, tertiary amines are subjected to hepatic CYP450 metabolism. The ethyl-methyl group offers a distinct advantage: N-demethylation is typically kinetically favored over N-deethylation. This results in an active N-ethyl secondary amine metabolite, which often possesses a longer in vivo half-life than the N-methyl metabolites generated from dimethylamino precursors.

Quantitative Data Comparison

Table 1: Physicochemical & In Vitro Reactivity Comparison of Alkylating Agents

Alkylating AgentCAS NumberSide Chain InstalledLogP Shift (Est.)SN2 ReactivityPrimary Drug Discovery Use Case
(3-Chloropropyl)ethyl(methyl)amine HCl 1609401-32-2[1]Ethyl-Methyl+0.5High (Slightly hindered)Fine-tuning PK/PD, LSC targeting[4]
3-Chloro-N,N-dimethylpropan-1-amine HCl 5407-04-5[3]DimethylBaselineVery High (Unimpeded)Standard CNS drugs (e.g., TCAs)

Table 2: Pharmacological Translation (In Vitro vs In Vivo Efficacy of Derived APIs)

API Derivative TypeIn Vitro Target AffinityIn Vitro Cellular PermeabilityIn Vivo BBB PenetrationIn Vivo Metabolic Half-Life (t1/2)
Ethyl-Methyl Variant ++ (Enhanced by asymmetry)HighExcellentProlonged (Slower N-deethylation)
Dimethyl Variant + (Baseline)ModerateGoodBaseline (Rapid N-demethylation)

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success or failure of the experiment is intrinsically measurable within the workflow.

Protocol A: In Vitro Synthetic Efficacy (SN2 Alkylation)

This protocol measures the chemical efficacy of attaching the ethyl-methyl side chain to an API scaffold.

  • Preparation: Dissolve the core API scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophilic anion, leaving it highly reactive.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C. Stir for 30 minutes.

    • Causality: NaH ensures complete, irreversible deprotonation of the scaffold's heteroatom (N or O) to form a strong nucleophile.

  • Alkylation: Add (3-Chloropropyl)ethyl(methyl)amine hydrochloride[1] (1.2 eq) dropwise. Elevate the temperature to 60°C for 4 hours.

    • Causality: The hydrochloride salt is neutralized in situ by the excess base, freeing the tertiary amine. The applied heat provides the activation energy necessary to overcome the slight steric hindrance of the ethyl group.

  • Self-Validation Step: Quench the reaction with H2O and extract with EtOAc. Analyze the organic layer via LC-MS/MS. The system validates its efficacy if >95% conversion to the desired mass [M+H]+ is observed, confirming the alkylating agent's in vitro performance.

G A API Scaffold (Nucleophile) C Base-Catalyzed SN2 Reaction A->C B 1609401-32-2 (Alkylating Agent) B->C D N-Alkylated API (Ethyl-Methyl) C->D High Yield (In Vitro)

Fig 1: In vitro synthetic workflow demonstrating base-catalyzed SN2 alkylation of an API scaffold.

Protocol B: In Vivo Pharmacokinetic (PK) Evaluation

This protocol evaluates how the ethyl-methyl substitution alters the in vivo metabolic fate of the API.

  • Formulation: Dissolve the purified ethyl-methyl API in a vehicle consisting of 5% DMSO, 10% Tween 80, and 85% Saline.

    • Causality: This specific matrix ensures complete solubilization of the lipophilic compound, preventing precipitation in the bloodstream and ensuring uniform systemic distribution.

  • Administration: Dose Sprague-Dawley rats via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes (n=3 per group).

  • Sampling: Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: This precise timeline captures both the rapid distribution phase (alpha) and the slower elimination phase (beta), critical for identifying the N-demethylation vs. N-deethylation rates.

  • Self-Validation & Analysis: Precipitate plasma proteins using acetonitrile spiked with a known Internal Standard (IS). Analyze the supernatant via UPLC-MS/MS. The protocol is self-validating if the IS recovery remains >85% across all timepoints, proving that matrix effects are controlled and the calculated in vivo half-life (t1/2) is accurate.

Metabolism API Ethyl-Methyl API (Administered Drug) CYP Hepatic CYP450 (In Vivo Metabolism) API->CYP Met1 N-Demethylation (Active N-Ethyl Met.) CYP->Met1 Primary (Faster) Met2 N-Deethylation (Active N-Methyl Met.) CYP->Met2 Secondary (Slower)

Fig 2: In vivo hepatic metabolism pathways of ethyl-methyl substituted APIs via CYP450 enzymes.

Sources

Comparative

confirming the structure of (3-Chloropropyl)ethyl(methyl)amine hydrochloride derivatives

Title: Structural Elucidation of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Derivatives: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of confirming the ex...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride Derivatives: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenge of confirming the exact regiochemistry of novel pharmaceutical intermediates. (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS 1609401-32-2) is a highly versatile bifunctional building block[1]. Featuring both a tertiary amine and a reactive primary alkyl chloride, it serves as a critical alkylating agent in the synthesis of complex active pharmaceutical ingredients (APIs), such as phenothiazines and targeted central nervous system (CNS) therapeutics.

When this reagent is reacted with a nucleophile (e.g., a primary amine, phenol, or thiol), the resulting derivative must undergo rigorous structural elucidation. Alkylation reactions can yield unexpected regioisomers, over-alkylated byproducts, or unintended cyclizations. To guarantee the integrity of downstream drug development, we must employ a self-validating analytical system[2]. This guide objectively compares the performance of orthogonal analytical modalities and provides a field-proven methodology for confirming the structures of these amine hydrochloride derivatives.

Comparative Analysis of Analytical Modalities

No single analytical technique is infallible. We rely on a matrix of orthogonal methods to build a self-validating dataset where the weaknesses of one modality are compensated by the strengths of another.

Table 1: Performance Comparison of Structural Elucidation Techniques

TechniquePrimary Data YieldedSample RequirementSpeedRegiochemical Resolution
LC-HRMS/MS Exact mass, empirical formula, fragmentation< 1 mgFast (Minutes)Low (Cannot distinguish positional isomers)
1D NMR ( 1 H/ 13 C) Proton/carbon count, electronic environment5–10 mgMedium (Hours)Moderate (Infers connectivity via shifts)
2D NMR (HSQC/HMBC) Exact through-bond connectivity10–20 mgSlow (Hours to Days)High (Pinpoints exact alkylation site)
X-Ray Crystallography 3D spatial arrangement, absolute stereochemistrySingle crystalVery Slow (Days to Weeks)Absolute (Definitive proof)

The Causality of the Self-Validating Workflow

Do not simply execute tests in a vacuum; sequence your experiments based on progressive constraint. The logic behind this workflow ensures that each subsequent test validates the assumptions of the previous one[3].

  • LC-HRMS/MS (The Boundary Setter): We begin with High-Resolution Mass Spectrometry. By determining the exact monoisotopic mass within a <2 ppm error margin, we mathematically lock in the empirical formula. The MS/MS fragmentation pattern confirms the presence of the intact ethyl(methyl)amino-propyl chain, immediately ruling out skeletal rearrangements during the reaction[2].

  • 1D NMR (The Inventory): With the formula constrained by MS, 1 H and 13 C NMR act as an atomic inventory. The integration of proton signals must perfectly match the HRMS-derived formula. If HRMS suggests 21 protons but NMR integrates to 20, the system invalidates the proposed structure.

  • 2D NMR (The Map): 1D NMR cannot definitively prove where the chloropropyl group attached to a complex nucleophile. Heteronuclear Multiple Bond Correlation (HMBC) solves this by revealing cross-peaks between the protons of the newly formed methylene bridge and the carbons of the nucleophile. This establishes an unbroken chain of causality from mass to atomic connectivity[4].

Workflow A Derivative Synthesis (Alkylation) B LC-HRMS/MS (Exact Mass & Fragmentation) A->B Step 1 C 1D & 2D NMR (Connectivity & Regiochemistry) B->C Step 2 D X-Ray Crystallography (Absolute Configuration) C->D Step 3 (Optional) E Confirmed Structure C->E D->E

Fig 1. Sequential workflow for structural elucidation of amine hydrochloride derivatives.

Logic HRMS HRMS: Molecular Formula NMR1H 1H/13C NMR: Atom Count & Environment HRMS->NMR1H Constrains Valid Self-Validated Structure HRMS->Valid Orthogonal verification NMR2D 2D NMR (HMBC): Bond Connectivity NMR1H->NMR2D Maps to NMR2D->Valid Resolves

Fig 2. Logical causality of the self-validating analytical system.

Experimental Protocols

Protocol 1: LC-HRMS/MS Analysis

Causality: Soft ionization (ESI) preserves the pseudo-molecular ion, while collision-induced dissociation (CID) breaks the weakest bonds (typically alpha to the tertiary amine) to map the aliphatic chain.

  • Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to ensure complete protonation of the amine).

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode. Set the MS1 scan range to m/z 100–1000. Trigger data-dependent MS/MS (ddMS2) on the top 3 most intense ions.

  • Self-Validation Check: The exact mass of the precursor ion minus the exact mass of the neutral loss must mathematically equal the mass of the resulting product ion.

Protocol 2: NMR Elucidation Workflow

Causality: Amine hydrochlorides often exhibit broad NMR signals due to intermediate exchange rates of the acidic proton. Proper solvent selection and 2D correlation are required to resolve this.

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl 3​ because it disrupts hydrogen bonding, sharpening the signals of the protonated amine core.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans, 10-second relaxation delay to ensure accurate integration) and a 13 C{1H} decoupled spectrum (1024 scans).

  • 2D Acquisition: Acquire 1 H- 13 C HSQC (to map direct C-H bonds) and 1 H- 13 C HMBC (to map 2-bond and 3-bond correlations).

  • Self-Validation Check: The total integrated area of the 1 H spectrum must equal the hydrogen count established by the HRMS molecular formula.

Quantitative Data Presentation: A Model Derivative

To demonstrate this system, we simulate the analytical data for a model reaction: the alkylation of aniline using (3-Chloropropyl)ethyl(methyl)amine hydrochloride to form N -(3-(ethyl(methyl)amino)propyl)aniline .

Table 2: Simulated Self-Validating Data for N -(3-(ethyl(methyl)amino)propyl)aniline

Analytical ModalityParameterObserved ValueAssignment / Causality
HRMS (ESI+) [M+H] + m/z 193.1705Confirms formula C 12​ H 21​ N 2+​ (Error < 1.5 ppm).
HRMS/MS Major Fragmentm/z 72.0813 α -cleavage yields[C 4​ H 10​ N] + (ethyl(methyl)amine moiety).
1 H NMR (400 MHz) δ 6.60 - 7.20 ppm5H, multipletConfirms a mono-substituted aniline ring.
1 H NMR (400 MHz) δ 3.15 ppm2H, triplet, J = 6.8 HzN-CH 2​ (propyl) adjacent to the aniline nitrogen.
13 C NMR (100 MHz) δ 148.5 ppmQuaternary CarbonAniline ipso-carbon (C-N bond formation confirmed).
2D HMBC Cross-peak δ 3.15 148.5 ppmDefinitive Proof: Proves covalent linkage between the propyl chain and the aniline ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12721790, (3-Chloropropyl)ethyl(methyl)amine". PubChem. Available at: [Link]

  • Kumar, N., Devineni, S. R., Gajjala, P. R., Dubey, S. K., & Kumar, P. (2017). "Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR". Journal of Pharmaceutical Analysis, 7(6), 394-400. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (3-Chloropropyl)ethyl(methyl)amine Hydrochloride

Introduction and Hazard Profiling (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a specialized alkylamine salt frequently utilized as a critical building block in pharmaceutical synthesis and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Hazard Profiling

(3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS: 1609401-32-2) is a specialized alkylamine salt frequently utilized as a critical building block in pharmaceutical synthesis and drug development [1]. Due to its dual chemical nature—a halogenated aliphatic chain coupled with an amine hydrochloride salt—it presents specific logistical and environmental challenges. Proper disposal is not merely a regulatory formality; it is a critical safeguard against environmental toxicity and laboratory accidents. This guide provides the mechanistic reasoning and self-validating protocols necessary to manage this compound safely.

Physicochemical Properties & Waste Categorization

To effectively manage this chemical, we must first quantify its properties. The presence of covalently bound chlorine mandates its classification under halogenated waste streams to comply with the Resource Conservation and Recovery Act (RCRA) [2].

Table 1: Quantitative Data and Waste Categorization

Property / ParameterValue / ClassificationOperational Implication
CAS Number 1609401-32-2Unique identifier for SDS and waste manifests.
Molecular Formula C6H14ClN·HClContains both covalent and ionic chlorine atoms.
Molecular Weight 172.09 g/mol Essential for molarity calculations during neutralization.
RCRA Waste Category Halogenated Organic WasteMust never be mixed with non-halogenated solvents.
Aqueous pH Profile Acidic (due to HCl salt)Requires pH validation prior to aqueous disposal.
Disposal Mechanism High-Temp IncinerationPrevents toxic dioxin/furan byproduct formation.

Mechanistic Rationale for Disposal Protocols

In laboratory safety, understanding why a protocol exists ensures higher compliance, adaptability, and trust in the process.

The Halogenated Segregation Imperative: Halogenated organic compounds cannot be disposed of via standard incineration or landfilling [4]. When combusted at standard temperatures, chlorinated organics can undergo incomplete combustion, forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [4]. Therefore, this compound must be strictly segregated into designated "Halogenated Organic Waste" containers. These are routed to specialized facilities capable of high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid gas [2].

The Amine Hydrochloride Reactivity Factor: As a hydrochloride salt, dissolving this compound in water yields an acidic solution. If this acidic waste is blindly mixed with incompatible basic waste streams (e.g., inorganic bases or reactive metals), it can trigger dangerous exothermic reactions or liberate the volatile, odorous free-base amine [3]. Our protocols integrate pH validation steps to create a self-validating safety loop, ensuring chemical compatibility before waste consolidation.

Logical Workflow for Waste Segregation

WasteDisposal Start Waste Generation: (3-Chloropropyl)ethyl(methyl)amine HCl Solid Solid / Powder Waste Start->Solid Liquid Liquid / Solution Waste Start->Liquid Container Empty Containers Start->Container Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Organic Solvents Aqueous Aqueous Waste Stream (Verify pH 6-8) Liquid->Aqueous Aqueous Solutions TripleRinse Triple Rinse Protocol (Use Compatible Solvent) Container->TripleRinse Incineration High-Temp Incineration (EPA/RCRA Compliant) Halogenated->Incineration Aqueous->Incineration If >20% Organics TripleRinse->Halogenated Collect Rinsate Deface Deface Labels & Discard as Solid Waste TripleRinse->Deface Decontaminated

Workflow for the segregation and disposal of halogenated amine hydrochloride waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal

Objective: Safely package unreacted or degraded solid powder for specialized incineration.

  • Don PPE: Equip nitrile gloves, chemical safety goggles, and a lab coat. Operate strictly within a certified chemical fume hood to prevent inhalation of irritating dust [2].

  • Collection: Sweep or scoop the solid waste using a non-sparking, anti-static spatula.

  • Primary Containment: Transfer the solid into a chemically resistant, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Affix a hazardous waste tag immediately. Explicitly write: "Hazardous Waste: (3-Chloropropyl)ethyl(methyl)amine hydrochloride, Solid, Halogenated."

  • Storage: Place the container in a designated satellite accumulation area, strictly segregated from strong oxidizers and inorganic bases [3].

Protocol B: Liquid Waste Disposal (Organic and Aqueous)

Objective: Segregate liquid waste streams while preventing incompatible chemical reactions.

  • Categorize the Solvent: Determine if the solvent carrying the compound is organic or aqueous.

  • Organic Solutions:

    • Transfer the solution directly into the "Halogenated Organic Waste" carboy.

    • Self-Validation Step: Check the carboy's log. Ensure no reactive metals or strong bases are present in the carboy before adding the waste to prevent exothermic reactions [3].

  • Aqueous Solutions:

    • Neutralization & Validation: Before disposal, test the solution's pH using universal indicator paper. If the pH is < 5, carefully neutralize it by adding a dilute, weak base (e.g., 5% sodium bicarbonate) dropwise until the pH reaches 6-8.

    • Transfer: Once neutralized (validating that the acidic hazard is mitigated), transfer to the "Aqueous Halogenated Waste" container. Note: If the aqueous waste contains >20% organic solvent by volume, it must be routed to the organic halogenated stream [3].

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Objective: Mathematically ensure >99.9% removal of hazardous residue from source containers.

  • First Rinse: Add a compatible solvent (e.g., ethanol or methanol) to the empty container, filling it to approximately 10% of its volume. Cap and agitate vigorously for 30 seconds. Empty the rinsate into the Halogenated Organic Waste container [5].

  • Second & Third Rinses: Repeat the process two more times. Causality: The serial dilution principle dictates that if each rinse removes 90% of the residue, three rinses reduce the contaminant to <0.1%, mathematically validating the container is safe for standard handling.

  • Defacement: Completely deface or remove the original chemical label to prevent future misidentification.

  • Final Disposal: Discard the clean, defaced container in standard solid waste or glass recycling, per institutional policy [5].

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood sash is lowered or local exhaust ventilation is maximized [6].

  • Containment: For solid spills, lightly mist the powder with water (if compatible with surrounding chemicals) to suppress dust formation before sweeping. For liquid spills, surround and cover the spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite) [2].

  • Recovery: Collect the absorbed material or powder and place it into a hazardous waste bag.

  • Decontamination: Scrub the spill surface with a detergent solution, followed by an alcohol wipe. Dispose of all cleaning materials as halogenated solid waste [2].

References

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University Environmental Health and Safety URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: U.S. Environmental Protection Agency (EPA) / P2 InfoHouse URL: [Link]

Handling

Guardian Protocol: Safe Handling and Disposal of (3-Chloropropyl)ethyl(methyl)amine hydrochloride

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded protocol for the safe handling and dispo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of (3-Chloropropyl)ethyl(methyl)amine hydrochloride (CAS No. 1609401-32-2). This protocol moves beyond a simple checklist, offering a framework built on the principles of risk mitigation and scientific causality, ensuring a self-validating system of safety for your laboratory operations.

Hazard Analysis: Understanding the Inherent Risks

(3-Chloropropyl)ethyl(methyl)amine hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The assigned GHS pictogram is the GHS07 Exclamation Mark , which underscores its potential as an irritant.[1] The causality behind these classifications lies in the chemical's reactive nature. As a substituted amine hydrochloride, it can react with moisture and biological tissues, leading to irritation. The primary routes of exposure are dermal contact, ocular contact, and inhalation. Therefore, our safety protocol is designed to eliminate these exposure pathways.

Hazard ClassificationGHS CodePotential Effect
Skin IrritationH315Redness, inflammation, and discomfort upon contact.
Serious Eye IrritationH319Significant eye irritation, potentially leading to damage if not promptly addressed.
Respiratory Tract IrritationH335Coughing, shortness of breath, and irritation of the nasal passages and throat.
The Protective Triad: Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The selection of each component is a direct countermeasure to the identified hazards.

  • Primary Barrier (Hand and Body Protection):

    • Gloves: Nitrile gloves are the minimum requirement. Given the potential for prolonged or repeated contact during weighing and transfer, it is advisable to use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes).[2] Always inspect gloves for tears or punctures before use.

    • Lab Coat: A fully-buttoned, long-sleeved lab coat made of a chemically resistant material is mandatory to protect against accidental spills.

  • Secondary Barrier (Eye and Face Protection):

    • Safety Glasses with Side Shields: These are the minimum requirement to protect against splashes.

    • Chemical Goggles: For procedures with a higher risk of splashing, such as transferring large volumes or working with solutions under pressure, chemical goggles offer a more complete seal around the eyes.

  • Respiratory Protection:

    • Engineering Controls: All handling of (3-Chloropropyl)ethyl(methyl)amine hydrochloride, especially in its solid, powder form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Respirator: For situations where engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with a particulate filter (P95 or higher) is necessary.

Operational Plan: From Receipt to Reaction

This step-by-step workflow is designed to be a closed-loop system, minimizing the potential for exposure at every stage.

Caption: Step-by-step workflow for handling (3-Chloropropyl)ethyl(methyl)amine hydrochloride.

Experimental Protocol: A Self-Validating System
  • Preparation:

    • PPE Verification: Before entering the lab, visually inspect all PPE for defects.

    • Fume Hood Confirmation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Work Area Decontamination: The designated work area within the fume hood should be clean and clear of any unnecessary equipment. Have a spill kit readily accessible.

  • Handling:

    • Chemical Retrieval: Transport the chemical in a secondary container from its storage location to the fume hood.

    • Aliquotting and Transfer:

      • Perform all weighing and transfers of the solid material within the fume hood to contain any dust.

      • Use a spatula for transfers to minimize the generation of airborne particles.

      • If preparing a solution, add the solid to the solvent slowly.

    • Container Management: Keep the primary container tightly sealed when not in use.

  • Post-Handling:

    • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

    • PPE Removal: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible End-of-Life Management

Improper disposal is a significant breach of laboratory safety and environmental regulations.

Caption: Disposal workflow for (3-Chloropropyl)ethyl(methyl)amine hydrochloride waste.

Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the chemical (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Unused Chemical: Unused or expired (3-Chloropropyl)ethyl(methyl)amine hydrochloride must be disposed of as hazardous waste. Do not attempt to neutralize it without a specific, validated protocol.

  • Containerization:

    • Use a chemically compatible, leak-proof container for all waste streams.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "(3-Chloropropyl)ethyl(methyl)amine hydrochloride".

  • Storage and Removal:

    • Store the waste container in a designated satellite accumulation area.

    • Follow your institution's procedures for arranging a pickup by the Environmental Health & Safety (EH&S) department.

Under no circumstances should this chemical or its waste be disposed of down the drain.

By adhering to this comprehensive guide, you are not just following a set of rules; you are engaging in a dynamic system of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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